L-Tyrosinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMNVGMJJMLAE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198120 | |
| Record name | Tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-46-0 | |
| Record name | L-Tyrosinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-tyrosinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROSINAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05LU01CS4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Blueprint of L-Tyrosinamide: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive spectroscopic analysis of L-Tyrosinamide, a derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.
Introduction to this compound
This compound, with the chemical formula C₉H₁₂N₂O₂, is an amino acid amide derived from L-tyrosine by the substitution of the carboxylic acid hydroxyl group with an amino group.[1] This modification significantly alters its chemical properties, influencing its potential applications in peptide synthesis and as a pharmacological agent. Understanding its precise molecular structure is paramount, and spectroscopic techniques provide the necessary analytical depth.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-α | ~3.7 | Triplet | 1H |
| H-β | ~2.9, ~2.7 | Doublet of Doublets | 2H |
| Aromatic H | ~7.0 (ortho to -CH₂) | Doublet | 2H |
| Aromatic H | ~6.7 (ortho to -OH) | Doublet | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in this compound. The presence of the amide carbonyl, aromatic carbons, and aliphatic carbons can be clearly distinguished.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~175 |
| Aromatic C-OH | ~155 |
| Aromatic C-CH₂ | ~130 |
| Aromatic CH (ortho to -CH₂) | ~130 |
| Aromatic CH (ortho to -OH) | ~115 |
| α-Carbon | ~56 |
| β-Carbon | ~37 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra can be obtained by following a standardized protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity (>95%) this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, amide, and aromatic groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Phenol) | 3400-3200 | Strong, Broad | Stretch |
| N-H (Amine & Amide) | 3400-3200 | Strong, Broad | Stretch |
| C-H (Aromatic) | 3100-3000 | Medium | Stretch |
| C-H (Aliphatic) | 3000-2850 | Medium | Stretch |
| C=O (Amide I) | ~1650 | Strong | Stretch |
| N-H (Amide II) | ~1550 | Medium | Bend |
| C=C (Aromatic) | 1600-1450 | Medium | Stretch |
| C-O (Phenol) | ~1250 | Strong | Stretch |
Experimental Protocol for FT-IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact mass of this compound is 180.0899 g/mol .
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 181.0972 | 181.0972[1] |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The fragmentation of this compound is expected to involve the loss of small neutral molecules and cleavage of the amide bond.
Table 5: MS/MS Fragmentation of this compound ([M+H]⁺ = 181.1)
| Fragment Ion (m/z) | Proposed Loss |
| 164.1 | Loss of NH₃ |
| 136.1 | Loss of the amide group (-CONH₂) and rearrangement |
Note: Observed fragment ions from PubChem CID 151243.[1]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the precursor ion corresponding to [M+H]⁺.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of the molecule. The combined data from these techniques confirms the presence of all key functional groups and the overall molecular structure. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial settings.
References
L-Tyrosinamide Solubility: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of L-Tyrosinamide in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for formulation, delivery, and experimental design.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This compound, a derivative of the amino acid L-Tyrosine, presents a unique solubility profile that is essential to characterize for its potential applications.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[1][2] | 0.555 | Requires sonication for dissolution[1][2]. |
| Methanol | 30 | 0.166 | Data from a product information sheet. |
| 0.1N Hydrochloric Acid (HCl) | 18.4 | 0.102 | Acidic conditions enhance solubility. |
| Water | 11.2 | 0.062 | Experimentally determined value. |
| Dimethylformamide (DMF) | 10[2] | 0.055 | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | 0.055 | |
| Water (Predicted) | 2.98 | 0.017 | Computationally predicted value. |
Molecular Weight of this compound: 180.20 g/mol
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a cornerstone of pre-formulation studies in drug development. The most common and reliable method for determining thermodynamic solubility is the shake-flask method .
The Shake-Flask Method
This equilibrium-based method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Experimental Workflow:
Caption: A flowchart of the shake-flask method for solubility determination.
Key Steps in the Protocol:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: The vials are securely capped and agitated, typically on an orbital shaker or with a magnetic stirrer, in a temperature-controlled environment. This step is critical to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, the vials are left undisturbed to allow the excess solid to sediment. The supernatant, which is the saturated solution, is then carefully separated from the solid material. This is commonly achieved through centrifugation followed by drawing off the supernatant, or by filtering the solution through a syringe filter.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is used to accurately quantify the amount in the sample.
L-Tyrosine Metabolic Pathway
This compound is a derivative of the amino acid L-Tyrosine. Understanding the metabolic pathways of L-Tyrosine is relevant for contextualizing the potential biological roles and interactions of this compound. L-Tyrosine is a precursor for the synthesis of several important biomolecules, including neurotransmitters and hormones.
Caption: Key metabolic products derived from L-Tyrosine.
This pathway highlights the central role of L-Tyrosine in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), melanin, and thyroid hormones. As a derivative, this compound may interact with or influence these pathways, a consideration for researchers in pharmacology and biochemistry.
Conclusion
This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for its determination, and a relevant biochemical pathway. The provided data tables and diagrams are intended to be a valuable resource for scientists and researchers. It is important to note that the solubility of this compound can be influenced by factors such as temperature, pH, and the presence of co-solvents. Therefore, for specific applications, it is recommended to experimentally determine the solubility under the conditions of interest. Further research is warranted to expand the solubility profile of this compound in a broader range of pharmaceutically relevant solvents and buffer systems.
References
An In-depth Technical Guide on the Biological Role of L-Tyrosinamide in Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Tyrosinamide, a derivative of the amino acid L-tyrosine, serves as a valuable molecular tool in the study of enzymatic reactions. Its structural similarity to L-tyrosine allows it to interact with several classes of enzymes, primarily proteases and oxidoreductases. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its interactions with chymotrypsin and tyrosinase. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows to support further research and drug development endeavors.
Introduction
This compound [(2S)-2-amino-3-(4-hydroxyphenyl)propanamide] is an amino acid amide derived from L-tyrosine where the carboxylic acid group is replaced by a carboxamide group[1]. This modification significantly alters its chemical properties and its interactions with enzymes. While not a central metabolite, this compound has been utilized as a synthetic substrate and a potential modulator of enzyme activity, providing insights into enzyme specificity, catalytic mechanisms, and the development of enzyme inhibitors. This document explores the enzymatic reactions involving this compound, with a primary focus on its role as a substrate for chymotrypsin and its potential interactions with tyrosinase.
This compound in Proteolytic Reactions: The Case of Chymotrypsin
α-Chymotrypsin, a serine protease of the digestive system, is one of the most well-studied enzymes for which this compound and its derivatives serve as substrates[2]. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan[3]. The use of synthetic substrates like aminoacyl-L-tyrosinamides allows for the detailed kinetic analysis of chymotrypsin's activity.
Quantitative Data: Hydrolysis of Aminoacyl-L-Tyrosinamides by α-Chymotrypsin
| Substrate | Proteolytic Coefficient (C₀) at pH 8.3 |
| Glycyl-L-tyrosinamide | 0.05 |
| L-Alanyl-L-tyrosinamide | 1.0 |
| L-Aminobutyroyl-L-tyrosinamide | 1.8 |
| L-Norvalyl-L-tyrosinamide | 4.0 |
| L-Norleucyl-L-tyrosinamide | 4.5 |
| L-Leucyl-L-tyrosinamide | 4.8 |
| D-Alanyl-L-tyrosinamide | 0.01 |
Data extracted from studies on the action of chymotrypsin on synthetic substrates. The proteolytic coefficient (C₀) was estimated at an initial substrate concentration of 0.025 M.
The data clearly indicates that the nature of the N-terminal aminoacyl substituent significantly influences the rate of hydrolysis by chymotrypsin. An increase in the size and hydrophobicity of the side chain of the N-terminal L-amino acid residue generally leads to a higher proteolytic coefficient, suggesting a better fit into the enzyme's active site. The low coefficient for the D-alanyl derivative highlights the stereospecificity of chymotrypsin.
Experimental Protocol: Chymotrypsin Activity Assay using an Aminoacyl-L-Tyrosinamide Substrate
This protocol describes a general method for determining the activity of α-chymotrypsin using a synthetic aminoacyl-L-tyrosinamide substrate. The rate of hydrolysis is monitored by measuring the release of the amino group.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Aminoacyl-L-tyrosinamide hydrochloride substrate solution (e.g., 50 mM in water)
-
Tris-HCl buffer (0.1 M, pH 8.3)
-
Spectrophotometer or a pH-stat apparatus
-
Ninhydrin reagent (for colorimetric detection of amino groups)
Procedure (Spectrophotometric Method):
-
Reaction Setup: In a temperature-controlled cuvette (25°C), mix 2.8 mL of Tris-HCl buffer and 0.1 mL of the substrate solution.
-
Enzyme Addition: Initiate the reaction by adding 0.1 mL of the chymotrypsin solution.
-
Monitoring Hydrolysis: At timed intervals, withdraw aliquots from the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid).
-
Quantification of Amino Groups: Determine the concentration of the released aminoacyl-L-tyrosine by reacting the aliquots with ninhydrin reagent and measuring the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculation of Activity: Calculate the initial rate of reaction from the linear portion of the plot of product concentration versus time.
Procedure (pH-Stat Method):
-
Reaction Setup: In a thermostatted reaction vessel at 25°C, dissolve a known amount of the aminoacyl-L-tyrosinamide hydrochloride in a specific volume of water.
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 8.3) with a standard solution of NaOH.
-
Enzyme Addition: Add a known amount of α-chymotrypsin to initiate the hydrolysis.
-
Titration: As the hydrolysis proceeds, a carboxylic acid is formed, causing a decrease in pH. The pH-stat automatically adds a standard solution of NaOH to maintain a constant pH.
-
Calculation of Activity: The rate of addition of NaOH is recorded, which is directly proportional to the rate of the enzymatic hydrolysis.
Visualization of Chymotrypsin-Catalyzed Hydrolysis
This compound and Tyrosinase: A Potential Modulatory Role
Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. While this compound is not a primary substrate for tyrosinase, its structural similarity to L-tyrosine suggests a potential for interaction, either as a weak substrate or as an inhibitor.
Quantitative Data: Interaction of this compound with Tyrosinase
Direct kinetic data (Km, Vmax, or Ki) for this compound with tyrosinase is scarce in the literature. Studies on amino acid amides have primarily focused on other derivatives, such as L-cysteinamide, which has been identified as a potent inhibitor of tyrosinase. The inhibitory effects of various tyrosine derivatives are often evaluated, but specific quantitative data for this compound is not consistently reported. Further research is required to determine the precise nature and strength of the interaction between this compound and tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a general method to assess the potential inhibitory effect of this compound on tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)
-
L-DOPA solution (e.g., 2 mM in phosphate buffer)
-
This compound solution (various concentrations for testing)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of this compound solution (or buffer for control).
-
Pre-incubation: Incubate the mixture at room temperature for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Monitor Reaction: Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition can be calculated using the formula: [(Rate_control - Rate_inhibitor) / Rate_control] * 100. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of the Melanogenesis Pathway and Potential Inhibition
Other Potential Enzymatic Interactions
Carboxypeptidase A
Carboxypeptidase A is a metalloexopeptidase that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with aromatic or bulky aliphatic side chains. Given that this compound has a C-terminal amide instead of a carboxylic acid, it is not a typical substrate for carboxypeptidase A, which requires a free C-terminal carboxyl group for its primary activity. However, the structural similarity could potentially allow it to act as a competitive inhibitor, although there is no substantial evidence in the current literature to support this.
This compound in Signaling and Metabolic Pathways
There is currently no direct evidence to suggest that this compound plays a significant role in major metabolic or signaling pathways. The primary pathways involving tyrosine, such as the synthesis of catecholamines and melanin, start with L-tyrosine itself. This compound would first need to be converted to L-tyrosine, likely by an amidase, to enter these pathways. The existence and specificity of such an amidase for this compound in biological systems have not been well-characterized.
Logical Workflow for Investigating this compound's Enzymatic Role
The following diagram outlines a logical workflow for researchers investigating the enzymatic interactions of this compound.
Conclusion and Future Directions
This compound serves as a useful tool for probing the active sites and catalytic mechanisms of enzymes, particularly proteases like chymotrypsin. The available data on its interaction with chymotrypsin highlights the importance of the N-terminal residue in substrate recognition. Its role concerning tyrosinase and other enzymes remains less defined and warrants further investigation.
Future research should focus on:
-
Determining the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound and its derivatives by chymotrypsin. This would provide a more precise quantitative measure of its suitability as a substrate.
-
Quantifying the inhibitory potential of this compound against tyrosinase. Determining the IC50 and Ki values would clarify its role as a potential depigmenting agent.
-
Investigating the potential for this compound to interact with other enzymes , such as amidases that could convert it to L-tyrosine, thereby linking it to major metabolic pathways.
-
Exploring the effects of this compound in cellular models to understand its transport, metabolism, and potential impact on signaling cascades.
By addressing these knowledge gaps, a more complete picture of the biological role of this compound will emerge, potentially opening new avenues for its application in biochemical research and drug discovery.
References
Conformational Landscape of L-Tyrosinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosinamide, the amide derivative of the aromatic amino acid L-tyrosine, serves as a crucial molecular scaffold in the development of various therapeutic agents. Its conformational flexibility, dictated by the rotational freedom around its backbone and side-chain dihedral angles, is intrinsically linked to its biological activity and interaction with target macromolecules. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon computational and experimental data. We present a summary of key quantitative data, detail the experimental and computational protocols for conformational analysis, and provide visual representations of the analytical workflow.
Introduction
The three-dimensional structure of a molecule is paramount in determining its function. For small molecules like this compound, which can adopt a multitude of shapes or conformations, understanding the energetically favorable conformations is a critical aspect of rational drug design. The conformational landscape of this compound is primarily defined by the torsion angles of its backbone (φ, ψ) and its side chain (χ1, χ2). These angles determine the spatial arrangement of the amide group, the amino group, and the p-hydroxyphenyl side chain, which in turn governs its binding affinity and selectivity for biological targets. This guide explores the methods used to elucidate this conformational space and presents the key findings.
Conformational Analysis of this compound Derivatives
While extensive data on this compound itself is limited in publicly accessible literature, a detailed conformational analysis of its close derivative, N-formyl-L-tyrosinamide, provides significant insights into its likely conformational preferences. The N-formyl group mimics the peptide bond, making this derivative a valuable model for understanding the behavior of a tyrosine residue within a peptide chain.
Computational Analysis
A study utilizing a genetic algorithm with a multiniche crowding technique has extensively explored the potential energy surface (PES) of N-formyl-L-tyrosinamide.[1] This method is adept at locating a wide range of low-energy conformations.
The computational analysis of N-formyl-L-tyrosinamide revealed 26 distinct stable conformations.[1] The dihedral angles (φ, ψ, χ1, χ2) and the relative heat of formation for a selection of the most stable conformers are summarized in the table below. These conformations are categorized based on their backbone dihedral angles, corresponding to regions in the Ramachandran plot (e.g., α, β, γ).
| Conformer ID | Backbone Region | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Heat of Formation (kcal/mol) |
| 1 | γL | -77.8 | 68.9 | -65.2 | 92.4 | 0.00 |
| 2 | βL | -155.2 | 165.3 | -64.7 | 92.2 | 0.25 |
| 3 | γL | -80.1 | 75.1 | 178.9 | 90.8 | 0.58 |
| 4 | βL | -154.9 | 162.7 | 179.8 | 91.1 | 0.77 |
| 5 | γL | -77.3 | 60.8 | 59.8 | 94.3 | 1.23 |
| 6 | εL | -178.0 | -179.9 | -64.5 | 92.2 | 1.50 |
| 7 | βL | -157.0 | 149.9 | 60.0 | 93.8 | 1.62 |
| 8 | αL | -70.2 | -40.1 | -67.1 | 92.9 | 2.10 |
Data extracted from a computational study on N-formyl-L-tyrosinamide, which serves as a model for this compound.[1]
The stability of these conformers is often influenced by intramolecular hydrogen bonds. The study on N-formyl-L-tyrosinamide identified various types of hydrogen bonds, such as those between the amide proton and the carbonyl oxygen of the backbone (C7 and C5 hydrogen bonds).[1]
Experimental Protocols for Conformational Analysis
The conformational preferences of molecules like this compound in solution and solid state are typically investigated using spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[2] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the dihedral angles and internuclear distances, respectively.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent can influence the conformational equilibrium.
-
1D NMR Spectra Acquisition: Acquire one-dimensional proton (¹H) NMR spectra to identify the chemical shifts of all protons.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule, which helps in assigning the signals.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for conformational analysis.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C), aiding in the assignment of carbon signals.
-
-
Data Analysis:
-
Coupling Constants (³J): Measure the three-bond coupling constants (e.g., ³J(Hα-Hβ)) from high-resolution 1D or 2D spectra. These values can be related to the corresponding dihedral angles (e.g., χ1) through the Karplus equation.
-
NOE/ROE Intensities: Integrate the cross-peaks in NOESY/ROESY spectra. The intensity of these peaks is proportional to the inverse sixth power of the distance between the two protons, providing distance restraints for structure calculations.
-
-
Structure Calculation: Use the experimental restraints (dihedral angles from coupling constants and distance restraints from NOEs) in molecular modeling software to calculate an ensemble of conformations consistent with the NMR data.
X-ray Crystallography
-
Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution: The diffraction pattern is used to determine the electron density map of the crystal. From this map, the positions of the individual atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. The final refined structure provides precise bond lengths, bond angles, and torsion angles.
Visualization of Analytical Workflows
The process of conformational analysis involves a synergistic approach combining computational and experimental methods. The following diagrams illustrate the typical workflows.
Conclusion
The conformational analysis of this compound is a multifaceted endeavor that relies on the integration of sophisticated computational and experimental techniques. The data from studies on its N-formyl derivative suggest a rich conformational landscape with several low-energy states accessible at room temperature. Understanding these conformational preferences is fundamental for drug development professionals seeking to design molecules with optimal binding characteristics and biological activity. The methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this compound and other small molecules of therapeutic interest. Further experimental studies on this compound are warranted to validate and refine the computational models and provide a more complete picture of its conformational behavior.
References
An In-depth Technical Guide to the Amide Group Modification of L-Tyrosinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical modifications targeting the amide group of L-Tyrosinamide, a versatile derivative of the amino acid L-tyrosine. This document details synthetic protocols for N-acylation and amide reduction, presents comparative data for modified analogs, and explores the potential impact of these modifications on cellular signaling pathways. This guide is intended to serve as a core resource for researchers and professionals engaged in the design and development of novel therapeutics and chemical probes based on the this compound scaffold.
Core Concepts in this compound Modification
This compound's structure, featuring a primary amide, a primary amine, and a phenolic hydroxyl group, offers multiple avenues for chemical derivatization. Modification of the amide group, in particular, can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and conformational flexibility. These changes, in turn, can influence its biological activity, including receptor binding affinity, enzyme inhibition, and cellular uptake. The two primary modifications of the amide group discussed herein are N-acylation, which introduces a carbonyl-containing substituent, and reduction of the amide to a primary amine, yielding a diamine derivative.
Experimental Protocols
N-Acylation of this compound: Synthesis of N-Acetyl-L-Tyrosinamide
This protocol describes a general method for the N-acylation of this compound using acetic anhydride under basic conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution: Dissolve this compound in a suitable volume of deionized water. The concentration may need to be optimized, but a starting point of 0.5 M is suggested.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 1 M) with stirring to raise the pH to approximately 8-10. This deprotonates the primary amine, increasing its nucleophilicity.
-
Acylation: While maintaining the temperature and pH, add acetic anhydride dropwise to the reaction mixture. A slight molar excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) is typically used. The pH of the solution will decrease as the reaction proceeds; maintain the pH in the 8-10 range by the controlled addition of NaOH solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Acidification and Precipitation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 1.5-2.2 with a suitable acid (e.g., hydrochloric acid) to precipitate the N-acetyl-L-tyrosinamide product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water to remove any remaining salts, and dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Reduction of this compound Amide to a Diamine Derivative
This protocol outlines a method for the reduction of the amide group of this compound to a primary amine using a borane reagent, specifically borane-tetrahydrofuran complex, in the presence of boron trifluoride etherate. This method is adapted from procedures for the reduction of amino acids.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 6 M)
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Nitrogen or argon atmosphere setup
-
Ice bath
Procedure:
-
Inert Atmosphere: Set up a dry reaction flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Complex Formation: Suspend this compound in anhydrous THF in the reaction flask. Cool the mixture in an ice bath. Slowly add boron trifluoride etherate (approximately 1.0-1.1 equivalents) to the suspension with stirring. This forms a complex with the amino group, protecting it and increasing the solubility of the starting material.
-
Reduction: Add the borane-tetrahydrofuran complex solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0-5 °C. A molar excess of the borane reagent is required to reduce the amide.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench the excess borane reagent by the slow addition of methanol, followed by the slow addition of an aqueous solution of sodium hydroxide to hydrolyze the borane complexes.
-
Extraction and Drying: Extract the aqueous layer with ethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diamine product.
-
Purification: The crude product can be further purified by techniques such as column chromatography or crystallization.
Data Presentation: Physicochemical and Biological Properties of Modified this compound Derivatives
The following tables summarize key data for this compound and its N-acetylated derivative. This data is essential for comparing the impact of amide modification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₉H₁₂N₂O₂ | 180.20 | 153.5 | 1.95 |
| N-Acetyl-L-Tyrosinamide | C₁₁H₁₄N₂O₃ | 222.24 | Not Reported | -0.9 |
Data sourced from publicly available chemical databases.
| Derivative Class | Example Compound | Biological Target/Activity | IC₅₀/EC₅₀ (µM) | Reference |
| N-Aryl Cinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (MIC) | 22.27 | [1] |
| N-Arylhydrazones | Derivative of Mefenamic Acid | Analgesic Activity (Writhing Test) | Significantly more potent than mefenamic acid | [2] |
| N-Alkyl/Aryl Piperazines | Substituted Piperazine Derivative | Staphylococcus aureus (MIC) | Varies with substitution | [3] |
Note: The biological activity data presented is for structurally related amide-containing compounds and is intended to be illustrative of the potential for amide-modified this compound derivatives.
Visualization of Cellular Signaling Pathways
The modification of this compound can lead to derivatives that may act as allosteric modulators of G protein-coupled receptors (GPCRs), which in turn can influence downstream signaling cascades such as the MAPK and cAMP pathways.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Hypothetical GPCR-Mediated Signaling Pathway Modulation
The following diagram illustrates a hypothetical scenario where an this compound derivative acts as a positive allosteric modulator (PAM) of a GPCR, leading to the activation of the MAPK/ERK pathway.
Caption: Hypothetical modulation of the GPCR-MAPK/ERK signaling pathway by an this compound derivative acting as a PAM.
Hypothetical cAMP Signaling Pathway Modulation
This diagram illustrates a potential mechanism where an this compound derivative, acting as a negative allosteric modulator (NAM) of a Gs-coupled GPCR, leads to the inhibition of the cAMP signaling pathway.
Caption: Hypothetical negative allosteric modulation of the GPCR-cAMP signaling pathway by an this compound derivative.
Conclusion and Future Directions
The amide group of this compound represents a key functional handle for chemical modification, enabling the generation of diverse libraries of novel compounds. The synthetic routes of N-acylation and amide reduction are robust methods for altering the physicochemical and pharmacological properties of the parent molecule. The resulting derivatives have the potential to interact with a variety of biological targets, including GPCRs, and thereby modulate critical cellular signaling pathways. Future research in this area should focus on the systematic synthesis and screening of N-substituted this compound libraries to establish clear structure-activity relationships. Elucidating the precise molecular targets and downstream signaling effects of these novel compounds will be crucial for their development as next-generation therapeutics and chemical probes.
References
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: L-Tyrosinamide in Tyrosinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[1][2] It catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Unregulated tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[5] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions.
L-Tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of interest for its potential to modulate tyrosinase activity. Its structural similarity to the natural substrate, L-tyrosine, suggests a potential for competitive inhibition. This document provides a detailed protocol for evaluating the inhibitory effects of this compound on tyrosinase activity, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method used to determine the enzymatic activity of tyrosinase. The assay measures the formation of dopachrome, an orange-red colored intermediate in the melanin pathway, which is produced from the oxidation of L-DOPA by tyrosinase. The absorbance of dopachrome is measured at approximately 475-510 nm. In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced, leading to a decrease in absorbance. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting a tyrosinase inhibition assay to evaluate this compound.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound hydrochloride
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and pipette tips
-
Incubator set to 25°C
Reagent Preparation
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare fresh daily and keep on ice.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh as it is prone to auto-oxidation.
-
This compound Stock Solution (10 mM): Dissolve this compound hydrochloride in DMSO.
-
Kojic Acid Stock Solution (10 mM): Dissolve Kojic acid in DMSO to be used as a positive control.
Assay Procedure
-
Preparation of Test and Control Solutions:
-
Prepare serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Prepare a working solution of Kojic Acid (e.g., 100 µM) in sodium phosphate buffer.
-
The final DMSO concentration in the well should not exceed 1% to avoid solvent effects on enzyme activity.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: 100 µL Sodium Phosphate Buffer
-
Control (No Inhibitor): 80 µL Sodium Phosphate Buffer + 20 µL Mushroom Tyrosinase Solution
-
Test Compound (this compound): (80 - x) µL Sodium Phosphate Buffer + x µL this compound solution + 20 µL Mushroom Tyrosinase Solution (where x is the volume of the test compound solution).
-
Positive Control (Kojic Acid): (80 - y) µL Sodium Phosphate Buffer + y µL Kojic Acid solution + 20 µL Mushroom Tyrosinase Solution (where y is the volume of the positive control solution).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
To each well (except the blank), add 20 µL of the 2.5 mM L-DOPA solution to initiate the enzymatic reaction. The total volume in each well should be 120 µL.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 475 nm using a microplate reader in kinetic mode. Take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Data Presentation
Quantitative data from the tyrosinase inhibition assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Tyrosinase Inhibitory Activity of this compound and Kojic Acid
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 | |
| 50 | 58.1 ± 4.2 | |
| 100 | 75.4 ± 5.1 | |
| 200 | 90.3 ± 3.9 | |
| Kojic Acid | 100 | 92.5 ± 2.8 |
Table 2: IC50 Values for Tyrosinase Inhibition
| Compound | IC50 (µM) |
| This compound | 45.7 |
| Kojic Acid | 8.9 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
Caption: Melanin biosynthesis pathway.
Caption: Tyrosinase inhibition assay workflow.
Mechanism of Action
Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. Given the structural similarity of this compound to L-tyrosine, it is plausible that it could act as a competitive inhibitor.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
To determine the precise mechanism of inhibition of this compound, further kinetic studies, such as Lineweaver-Burk plot analysis, would be necessary. This involves measuring the reaction rates at various substrate and inhibitor concentrations.
Conclusion
This document provides a comprehensive protocol for the evaluation of this compound as a potential tyrosinase inhibitor. The detailed methodology, data presentation guidelines, and visual aids are intended to support researchers in the fields of dermatology, cosmetology, and drug discovery. The provided framework can be adapted to screen and characterize other potential tyrosinase inhibitors, contributing to the development of novel agents for managing hyperpigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofor.co.il [biofor.co.il]
- 5. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for the Selection of DNA Aptamers against L-Tyrosinamide using SELEX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selection of single-stranded DNA (ssDNA) aptamers that bind to the small molecule L-Tyrosinamide. The methodologies described are based on the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, a powerful technique for identifying high-affinity aptamers for a wide range of targets.
Introduction to this compound and Aptamer Selection
This compound is a derivative of the amino acid L-Tyrosine and serves as a valuable small molecule target in drug discovery and development. DNA aptamers, short sequences of ssDNA, can be evolved to bind to such small molecules with high affinity and specificity, making them promising alternatives to antibodies in various applications, including diagnostics, therapeutics, and biosensing. The SELEX process is an iterative in vitro selection method used to isolate these specific aptamers from a large, random library of nucleic acid sequences.
Overview of the SELEX Process for this compound
The selection of DNA aptamers against this compound is typically achieved using an affinity chromatography-based SELEX approach. In this method, this compound is immobilized on a solid support, which is then used to capture DNA sequences from a random library that have a binding affinity for the target. The bound sequences are subsequently eluted, amplified by PCR, and used in the next round of selection. Through multiple rounds of this process, the population of DNA sequences is enriched with high-affinity binders to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the selection and characterization of this compound binding DNA aptamers.
Table 1: SELEX Process Parameters for this compound Aptamer Selection
| Parameter | Value | Reference |
| SELEX Method | Affinity Chromatography | [1] |
| Number of SELEX Cycles | 15 | [1] |
| Final Enrichment | 55% of aptamers specifically eluted | [1] |
Table 2: Binding Affinity and Specificity of this compound DNA Aptamer
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| This compound | 45 µM | Affinity Chromatography | [1] |
| L-Phenylalaninamide | 45 µM | Not Specified |
Table 3: Thermodynamic Parameters of this compound-Aptamer Interaction
| Thermodynamic Aspect | Description | Reference |
| Driving Force | Enthalpy-driven process | [2] |
| Key Interactions | Electrostatic interactions, hydrophobic effects, hydrogen bonding | |
| Conformational Change | Aptamer undergoes a conformational change upon binding | |
| Role of Mg2+ | Improves binding affinity |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the selection and characterization of DNA aptamers against this compound.
Protocol 1: SELEX using this compound-Immobilized Affinity Chromatography
This protocol outlines the iterative process of selecting DNA aptamers that bind to this compound immobilized on a solid support.
Materials:
-
This compound-immobilized affinity chromatography column
-
ssDNA library (with a random region of 40-60 nucleotides flanked by constant primer binding sites)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2
-
Wash Buffer: 20 mM Tris-HCl (pH 7.4), 300 mM NaCl, 5 mM MgCl2
-
Elution Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, containing 10 mM this compound
-
PCR Master Mix
-
Forward and Reverse Primers (specific to the constant regions of the ssDNA library)
-
Nuclease-free water
Procedure:
-
Library Preparation: Dissolve the ssDNA library in the Binding Buffer to a final concentration of 1-10 µM. Heat the library at 95°C for 5 minutes and then cool it down slowly to room temperature to allow for proper folding of the DNA sequences.
-
Binding: Equilibrate the this compound affinity column with 5-10 column volumes of Binding Buffer. Load the folded ssDNA library onto the column and allow it to incubate for 30-60 minutes at room temperature to facilitate binding.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound DNA sequences. The stringency of the wash can be increased in later SELEX rounds by increasing the volume of Wash Buffer or the concentration of NaCl.
-
Elution: Elute the specifically bound DNA sequences by applying 3-5 column volumes of Elution Buffer containing free this compound. The free this compound will compete with the immobilized target for aptamer binding, thus releasing the aptamers from the column.
-
PCR Amplification: Amplify the eluted ssDNA using PCR. A typical PCR reaction would consist of the eluted DNA, PCR master mix, and the forward and reverse primers. The number of PCR cycles should be optimized to avoid over-amplification.
-
ssDNA Generation: After PCR, the double-stranded DNA (dsDNA) product needs to be converted back to ssDNA for the next round of selection. This can be achieved by methods such as asymmetric PCR or lambda exonuclease digestion of one of the strands.
-
Next Round of Selection: The resulting ssDNA is then used as the input for the next round of SELEX, starting from the binding step. Typically, 10-15 rounds of selection are performed with increasing stringency to enrich for high-affinity aptamers.
-
Cloning and Sequencing: After the final round of SELEX, the enriched pool of ssDNA is amplified by PCR, cloned into a suitable vector, and individual clones are sequenced to identify the aptamer sequences.
Protocol 2: Characterization of Binding Affinity using Affinity Chromatography
This protocol describes how to determine the dissociation constant (Kd) of an identified aptamer for this compound.
Materials:
-
Purified aptamer sequence
-
This compound affinity column
-
Binding Buffer
-
Elution Buffer with varying concentrations of this compound (e.g., 0 µM to 500 µM)
-
Method for quantifying DNA (e.g., UV-Vis spectroscopy or fluorescence-based assay)
Procedure:
-
Equilibrate the this compound affinity column with Binding Buffer.
-
Load a known amount of the purified aptamer onto the column and allow it to bind.
-
Wash the column with Binding Buffer to remove any unbound aptamer.
-
Elute the bound aptamer with a series of Elution Buffers containing increasing concentrations of free this compound.
-
Quantify the amount of aptamer in each elution fraction.
-
Plot the percentage of eluted aptamer against the concentration of this compound.
-
Fit the data to a binding isotherm (e.g., Langmuir isotherm) to determine the dissociation constant (Kd).
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the SELEX process for this compound.
Caption: A flowchart of the SELEX process for selecting this compound DNA aptamers.
Caption: Key thermodynamic factors driving the this compound-aptamer interaction.
References
Protocol for L-Tyrosinamide Binding Studies with Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the binding interactions of L-Tyrosinamide with various protein targets. This compound, an amide derivative of the amino acid L-tyrosine, is a valuable small molecule for investigating ligand recognition by proteins, particularly those involved in metabolic pathways and signaling cascades. This document outlines detailed protocols for common biophysical assays, data presentation guidelines, and visual workflows to facilitate reproducible and robust binding studies.
The primary protein target highlighted in these protocols is Tyrosinase-Related Protein 1 (TYRP1) , a key enzyme in melanin biosynthesis. The structural similarity of this compound to L-tyrosine, a natural substrate of tyrosinases and related enzymes, makes TYRP1 a protein of significant interest for interaction studies. While direct quantitative binding data for this compound with TYRP1 is emerging, the protocols provided are based on established methods for characterizing similar protein-ligand interactions and can be adapted accordingly.
Data Presentation
Quantitative data from binding experiments should be meticulously organized to allow for clear comparison and interpretation. The following table provides a template for summarizing key binding parameters.
| Protein Target | Ligand | Assay Method | Binding Affinity (Kd) | IC50 | Thermodynamic Parameters (ΔH, -TΔS) | Reference |
| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Isothermal Titration Calorimetry (ITC) | Data to be determined | Data to be determined | Data to be determined | N/A |
| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Surface Plasmon Resonance (SPR) | Data to be determined | N/A | N/A | N/A |
| Tyrosinase-Related Protein 1 (TYRP1) | This compound | Fluorescence Quenching Assay | Data to be determined | N/A | N/A | N/A |
| Tyrosinase | This compound | Enzyme Inhibition Assay | N/A | Data to be determined | N/A | N/A |
Note: As of the date of this document, specific binding affinity values for this compound with these proteins are not widely published. The table serves as a template for data generated using the protocols herein.
Experimental Protocols
Detailed methodologies for key binding assays are provided below. These protocols are designed to be adaptable to specific laboratory equipment and protein characteristics.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to a target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (e.g., TYRP1) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound solution prepared in the same buffer as the protein
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protein in ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the calorimeter with the ITC buffer.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for re-equilibration.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Correct for the heat of dilution by subtracting the heat change from control titrations (ligand into buffer).
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound solutions at various concentrations in running buffer
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (typically 1000-2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations (e.g., ranging from 0.1 to 10 times the expected Kd) in running buffer.
-
Inject the this compound solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank sensorgrams from the active surface sensorgrams.
-
Globally fit the association and dissociation phases of the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).
-
Fluorescence Quenching Assay
This technique measures the decrease in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding.
Objective: To determine the binding affinity (Kd) of this compound to a protein by monitoring the quenching of its intrinsic fluorescence.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Purified target protein containing tryptophan residues
-
This compound stock solution
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a protein solution with a concentration that gives a stable and measurable fluorescence signal (e.g., 1-5 µM).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (e.g., from 300 to 400 nm).
-
Record the initial fluorescence intensity of the protein solution (F0).
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the protein solution.
-
After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence (F0 - F) as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for simple collisional quenching, or a one-site binding model for specific binding) to determine the Kd.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to this compound binding studies.
Caption: General workflow for this compound protein binding studies.
Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).
Caption: Simplified melanin biosynthesis pathway showing potential inhibition points for this compound.
References
- 1. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The TYRP1-mediated protection of human tyrosinase activity does not involve stable interactions of tyrosinase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
L-Tyrosine Derivatives in Cell Culture Media: Application Notes and Protocols for Enhanced Performance
Introduction
L-Tyrosine is a critical amino acid for the in vitro cultivation of mammalian cells, serving as a fundamental building block for protein synthesis and a precursor for various cellular metabolites.[1] However, its utility in modern bioprocessing, particularly in high-density fed-batch and perfusion cultures, is hampered by its inherently low solubility at physiological pH.[2][3] This limitation can lead to nutrient depletion, precipitation in bioreactors, and consequently, suboptimal cell growth and recombinant protein production.[2] To address this challenge, chemically modified derivatives of L-Tyrosine, particularly dipeptides, have been developed and widely adopted.
While the user inquired about L-Tyrosinamide, a thorough review of scientific literature and commercially available products reveals a lack of established applications and protocols for its use in cell culture media. The predominant and well-documented solution to the tyrosine solubility issue is the use of L-Tyrosine dipeptides. Therefore, these application notes will focus on the use of these highly soluble and effective L-Tyrosine derivatives.
Key Advantages of L-Tyrosine Dipeptides
The use of L-Tyrosine dipeptides, such as Glycyl-L-Tyrosine and Alanyl-L-Tyrosine, offers several advantages over supplementing with free L-Tyrosine:
-
Enhanced Solubility: Dipeptides of L-Tyrosine exhibit significantly higher solubility in aqueous solutions at neutral pH, in some cases up to 50 times greater than free L-Tyrosine.[2]
-
Process Simplification: The high solubility allows for the formulation of concentrated, pH-neutral feed solutions, eliminating the need for separate alkaline stock solutions of L-Tyrosine and reducing the risk of pH spikes in the bioreactor.
-
Improved Stability: Dipeptide solutions are generally stable, ensuring consistent nutrient delivery over the course of a cell culture run.
-
Biocompatibility: Cells can efficiently internalize these dipeptides and subsequently cleave the peptide bond to release free L-Tyrosine for metabolic use.
Application Notes
Impact on Cell Growth and Protein Production
Consistent availability of L-Tyrosine is crucial for maintaining high viable cell densities and specific productivity, particularly in recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody (mAb) production. Insufficient tyrosine levels have been shown to lead to a reduction in viable cell density and a decrease in the specific antibody production rate. Furthermore, tyrosine starvation can trigger autophagy and subsequent cell death.
By providing a sustained release of L-Tyrosine, dipeptide supplementation helps to prevent these detrimental effects, leading to more robust and productive cell cultures.
Data Presentation: Solubility Comparison
The following table summarizes the significant difference in solubility between L-Tyrosine and its dipeptide derivatives.
| Compound | Solubility in Water at Neutral pH |
| L-Tyrosine | < 0.5 g/L |
| Glycyl-L-Tyrosine | Up to 50x higher than L-Tyrosine |
| Alanyl-L-Tyrosine | Up to 50x higher than L-Tyrosine |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Tyrosine Dipeptide Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of a commercially available L-Tyrosine dipeptide (e.g., Glycyl-L-Tyrosine).
Materials:
-
L-Tyrosine dipeptide powder (e.g., Glycyl-L-Tyrosine)
-
Sterile, purified water or a suitable buffer (e.g., PBS)
-
Sterile conical tubes or bottles
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile storage vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Tyrosine dipeptide powder.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile, purified water or buffer to achieve the desired stock concentration (e.g., 50 g/L).
-
Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C can be applied to aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile storage vial.
-
Label the vial with the compound name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C or as recommended by the manufacturer.
Protocol 2: Supplementation of Cell Culture Media
This protocol outlines the addition of the prepared L-Tyrosine dipeptide stock solution to cell culture media.
Materials:
-
Prepared sterile L-Tyrosine dipeptide stock solution
-
Basal cell culture medium or feed medium
-
Sterile serological pipettes
Procedure:
-
Determine the desired final concentration of the L-Tyrosine dipeptide in the cell culture medium. This should be optimized for the specific cell line and process.
-
Calculate the volume of the stock solution required to achieve this final concentration.
-
Under sterile conditions, add the calculated volume of the dipeptide stock solution to the cell culture medium.
-
Gently swirl the medium to ensure thorough mixing.
-
The supplemented medium is now ready for use in your cell culture experiments.
Optimization:
The optimal concentration of the L-Tyrosine dipeptide should be determined empirically for each cell line and culture system. This can be achieved through a dose-response study, monitoring key performance indicators such as viable cell density, viability, and product titer.
Visualizations
Caption: L-Tyrosine Supplementation Strategies.
Caption: Dipeptide Stock Solution Workflow.
References
L-Tyrosinamide as a Versatile Carrier for Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosinamide, a derivative of the amino acid L-tyrosine, is emerging as a valuable building block in the design of sophisticated drug delivery systems. Its inherent biocompatibility, biodegradability, and structural versatility make it an attractive candidate for the development of nanocarriers for targeted and controlled release of therapeutic agents. This document provides a comprehensive overview of the applications of this compound-based carriers, complete with detailed experimental protocols and quantitative data to guide researchers in this promising field.
Introduction
Amino acid-based polymers are at the forefront of drug delivery research due to their favorable safety profiles and their ability to mimic natural biological structures.[1] L-Tyrosine and its derivatives, including this compound, offer a unique platform for creating a variety of nanocarriers, such as nanoparticles and hydrogels.[1][2][3] These systems can encapsulate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics, enhancing their solubility, stability, and therapeutic efficacy.[1]
Key Advantages of this compound-Based Carriers:
-
Biocompatibility and Biodegradability: As derivatives of a natural amino acid, these carriers are generally well-tolerated and can be broken down into non-toxic byproducts.
-
Tunable Properties: The chemical structure of this compound can be readily modified to control carrier size, drug loading capacity, and release kinetics.
-
Stimuli-Responsive Release: Carriers can be engineered to release their payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes.
-
Targeted Delivery: The surface of this compound-based nanocarriers can be functionalized with targeting ligands to direct them to specific cells or tissues, minimizing off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters of drug delivery systems derived from L-Tyrosine and its derivatives, based on published literature.
Table 1: Nanoparticle Characterization
| Carrier Type | Drug(s) | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| L-Tyrosine-based Poly(ester-urethane) | Doxorubicin (DOX) & Camptothecin (CPT) | 200 ± 10 | - | - | |
| Tyrosine-derived Nanospheres (TyroSpheres™) | Paclitaxel | 36 - 122 | Up to 8 wt% | > 70 wt% | |
| Acrylamide-based Hydrogel | L-Dopa | - | 69.51 ± 9.64 | - | |
| Acrylamide-based Hydrogel | L-Tyrosine | - | 61.37 ± 5.08 | - |
Table 2: In Vitro Drug Release
| Carrier Type | Drug | Release Conditions | Cumulative Release (%) | Time | Reference |
| Acrylamide-based Hydrogel | L-Dopa | pH 7.4 | 84.21 ± 1.71 | 48 hours | |
| Acrylamide-based Hydrogel | L-Tyrosine | pH 7.4 | 75.98 ± 2.69 | 48 hours | |
| Chitosan-decorated Nanoemulsion | Lornoxicam | - | ~58.82 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based drug delivery systems.
Synthesis of L-Tyrosine-Based Poly(ester-urethane) Nanoparticles
This protocol describes the synthesis of amphiphilic poly(ester-urethane)s from L-tyrosine resources via a solvent-free melt polycondensation method.
Materials:
-
L-Tyrosine
-
Hydrophilic polyethylene glycols (PEGs)
-
Reagents for converting amine and carboxylic acid groups to dual functional ester-urethane monomers
-
Reagents for anchoring a hydrophobic alkyl side chain to the phenolic unit
-
Appropriate catalysts
-
High-vacuum reactor equipped with a mechanical stirrer and temperature control
Procedure:
-
Monomer Synthesis: Convert the amine and carboxylic acid functional groups of L-Tyrosine into dual functional ester-urethane monomers. Anchor a hydrophobic alkyl side chain to the phenolic unit of L-Tyrosine to impart amphiphilicity.
-
Melt Polycondensation:
-
Charge the synthesized monomers and hydrophilic polyethylene glycol into the high-vacuum reactor.
-
Heat the reactor to the desired temperature under a nitrogen atmosphere to initiate polymerization.
-
Apply a high vacuum to remove the condensation byproducts and drive the reaction to completion.
-
-
Purification:
-
Dissolve the resulting polymer in a suitable organic solvent.
-
Purify the polymer by precipitation in a non-solvent.
-
Further purify by dialysis against deionized water to remove unreacted monomers and oligomers.
-
-
Characterization:
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Determine the molecular weight and polydispersity index by Gel Permeation Chromatography (GPC).
-
Preparation of Drug-Loaded Nanoparticles by Self-Assembly
This protocol outlines the formation of drug-loaded nanoparticles using the self-assembly method.
Materials:
-
Synthesized this compound-based polymer
-
Therapeutic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Dimethylformamide, Acetonitrile)
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the this compound-based polymer and the drug in a suitable organic solvent.
-
Self-Assembly: Add deionized water dropwise to the polymer-drug solution under constant stirring. The amphiphilic polymer will self-assemble into nanoparticles, encapsulating the hydrophobic drug within the core.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for an extended period to remove the organic solvent and any unloaded drug.
-
Characterization:
-
Determine the particle size, size distribution (polydispersity index), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the drug loading content and encapsulation efficiency by lysing a known amount of nanoparticles and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method to assess the release kinetics of a drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Dialysis membrane
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Incubation: Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Cell Viability (Cytotoxicity) Assay
This protocol details the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Normal cell line (for comparison, e.g., fibroblasts)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.
Visualizations
The following diagrams illustrate key concepts and workflows associated with this compound-based drug delivery systems.
Conclusion
Drug delivery systems based on this compound and its derivatives represent a highly versatile and promising platform for a range of therapeutic applications, particularly in oncology. Their inherent biocompatibility, coupled with the ability to tailor their physicochemical properties, allows for the development of next-generation nanomedicines with enhanced efficacy and reduced toxicity. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel drug delivery platforms based on these remarkable amino acid-derived carriers.
References
Application Notes and Protocols for Electrochemical L-Tyrosine Sensor Development
A Note on L-Tyrosinamide: The direct electropolymerization of this compound as a primary method for sensor development is not extensively documented in current scientific literature. The available research predominantly focuses on the development of electrochemical sensors for the detection of L-Tyrosine, a critical amino acid and biomarker. This document provides detailed application notes and protocols for the development of such L-Tyrosine sensors, which may be of significant interest to researchers in this field.
I. Application Notes
Introduction: L-Tyrosine (Tyr) is a non-essential amino acid that serves as a precursor for key neurotransmitters like dopamine, adrenaline, and noradrenaline, as well as thyroid hormones.[1] Aberrant levels of L-Tyrosine are associated with several metabolic disorders and neurodegenerative diseases, making its detection crucial for early diagnosis and monitoring.[1][2] Electrochemical sensors offer a sensitive, rapid, and cost-effective alternative to traditional analytical methods for L-Tyrosine quantification in biological and pharmaceutical samples.[3][4]
Principle of Detection: The electrochemical detection of L-Tyrosine is based on its oxidation at an electrode surface. However, the direct oxidation of L-Tyrosine at bare electrodes often requires a high overpotential and results in poor sensitivity. To overcome these limitations, electrodes are modified with various nanomaterials and polymers that exhibit electrocatalytic activity towards L-Tyrosine oxidation. These modifications enhance the electron transfer rate, increase the surface area, and lower the oxidation potential, leading to improved sensor performance.
Electrode Modifiers for L-Tyrosine Sensing:
-
Conducting Polymers: Polymers like polypyrrole (PPy) are widely used due to their high conductivity, stability, and ease of preparation via electropolymerization. They can be doped with various agents to enhance their electrocatalytic properties.
-
Carbon-Based Nanomaterials: Graphene and carbon nanotubes (CNTs) are excellent electrode modifiers due to their large surface area, high electrical conductivity, and mechanical strength. They facilitate faster electron transfer and can be functionalized to improve selectivity.
-
Nanoparticles: Metal nanoparticles, such as gold (AuNPs) and copper (CuNPs), can be integrated into the sensor design to catalyze the oxidation of L-Tyrosine. Metal oxide nanoparticles are also employed for their selective binding and recognition capabilities.
Analytical Techniques:
-
Cyclic Voltammetry (CV): Used to characterize the electrochemical behavior of the modified electrode and to study the oxidation mechanism of L-Tyrosine.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for the quantitative determination of L-Tyrosine due to their ability to minimize background currents.
-
Chronoamperometry (CA): Employed for the electropolymerization of conducting polymers onto the electrode surface.
II. Quantitative Data
The performance of various electrochemical sensors for L-Tyrosine detection is summarized in the table below.
| Electrode Modifier | Electrode Type | Detection Method | Linear Range (M) | Detection Limit (M) | Sensitivity | Reference |
| Exfoliated Graphene | Glassy Carbon Electrode (GCE) | Linear Sweep Voltammetry (LSV) | Not Specified | 1.81 x 10⁻⁶ | 0.0124 A/M | |
| Polypyrrole/Potassium Ferrocyanide | Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | Not Specified | 8.2 x 10⁻⁸ | Not Specified | |
| Polypyrrole/Sodium Nitroprusside | Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | Not Specified | 4.3 x 10⁻⁷ | Not Specified | |
| Polypyrrole/Sodium Dodecyl Sulfate | Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | Not Specified | 3.51 x 10⁻⁷ | Not Specified | |
| Single-Walled Carbon Nanotubes | Glassy Carbon Electrode (GCE) | Not Specified | 5.0 x 10⁻⁶ - 2.6 x 10⁻⁴ | 9.3 x 10⁻⁸ | Not Specified | |
| Reduced Graphene Oxide-Copper | Pencil Graphite Electrode (PGE) | Differential Pulse Voltammetry (DPV) | Not Specified | 1.0 x 10⁻⁷ | 0.4 µA ppm⁻¹ mm² | |
| Poly(9-Aminoacridine) | Glassy Carbon Electrode (GCE) | Not Specified | 1.0 x 10⁻⁶ - 2.8 x 10⁻³ | 1.0 x 10⁻⁷ | Not Specified | |
| Multi-Walled Carbon Nanotubes | Glassy Carbon Electrode (GCE) | Square Wave Stripping Voltammetry | 2.0 x 10⁻⁶ - 5.0 x 10⁻⁴ | 4.0 x 10⁻⁷ | Not Specified | |
| Gold Nanoparticles | Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 1.0 x 10⁻⁷ - 3.0 x 10⁻⁴ | Not Specified | Not Specified | |
| Laccase/Polypyrrole/Potassium Ferrocyanide | Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | 0.09 x 10⁻⁶ - 27 x 10⁻⁶ | 2.29 x 10⁻⁸ | Not Specified | |
| Cr-doped α-Fe₂O₃ | Graphite Pencil Electrode (GPE) | Differential Pulse Voltammetry (DPV) | 0 - 80 x 10⁻⁶ | 3.6 x 10⁻⁷ | 2.65 µA µM⁻¹ cm⁻² |
III. Experimental Protocols
Protocol 1: Preparation of a Graphene-Modified Glassy Carbon Electrode (GCE) for L-Tyrosine Detection
This protocol is based on the work by Varodi et al.
Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
Exfoliated Graphene (EGr) powder
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry (0.3 and 0.05 µm)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
L-Tyrosine standard solution
-
Potentiostat/Galvanostat system with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes.
-
Allow the electrode to dry at room temperature.
-
-
Preparation of Graphene Suspension:
-
Disperse a known amount of exfoliated graphene powder in DMF to obtain a stable suspension (e.g., 1 mg/mL).
-
Sonicate the suspension for 30 minutes to ensure homogeneity.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the graphene suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a uniform graphene film.
-
-
Electrochemical Measurement:
-
Place the modified GCE into the electrochemical cell containing PBS (pH 7.0).
-
Record the background signal using Cyclic Voltammetry or Linear Sweep Voltammetry in the potential range of 0.0 to +1.0 V.
-
Add a known concentration of L-Tyrosine to the cell and record the voltammetric response.
-
For quantitative analysis, perform measurements with varying concentrations of L-Tyrosine to construct a calibration curve.
-
Protocol 2: Electropolymerization of Polypyrrole on a Screen-Printed Carbon Electrode (SPCE) for L-Tyrosine Detection
This protocol is adapted from the research by Dinu and Apetrei.
Materials and Reagents:
-
Screen-Printed Carbon Electrode (SPCE)
-
Pyrrole monomer
-
Doping agent (e.g., Potassium ferrocyanide - FeCN)
-
Potassium chloride (KCl) solution (0.1 M)
-
L-Tyrosine standard solution
-
Potentiostat/Galvanostat system
Procedure:
-
Preparation of Polymerization Solution:
-
Prepare a solution containing 0.1 M pyrrole and 0.1 M of the doping agent (e.g., FeCN) in deionized water.
-
Sonicate the solution for 5 minutes to ensure it is well-mixed.
-
-
Electropolymerization:
-
Connect the SPCE as the working electrode in the electrochemical cell containing the polymerization solution.
-
Perform electropolymerization using chronoamperometry by applying a constant potential of +0.8 V for a specified duration (e.g., 90 seconds).
-
A polypyrrole film doped with the chosen agent will form on the SPCE surface.
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the modified SPCE with deionized water to remove any unreacted monomer.
-
Store the electrode at 4 °C in the dark until use.
-
-
Electrochemical Detection of L-Tyrosine:
-
Immerse the PPy-modified SPCE in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M KCl) and a known concentration of L-Tyrosine.
-
Record the cyclic voltammogram to observe the oxidation peak of L-Tyrosine.
-
Perform a series of measurements with different L-Tyrosine concentrations to determine the sensor's analytical performance.
-
IV. Visualizations
Caption: Workflow for the fabrication and analysis of a modified electrochemical sensor for L-Tyrosine detection.
Caption: Principle of electrochemical detection of L-Tyrosine at a modified electrode surface.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Electrochemical behavior and L-tyrosine sensing properties of nanostructured Cr, Sn and La-doped α-Fe2O3 interfaces: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
Application Notes and Protocols for L-Tyrosinamide in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosinamide, the amide derivative of the amino acid L-tyrosine, presents a chemical scaffold with potential for neuroprotective activity. As a derivative of a crucial precursor for catecholamine neurotransmitters, its role in neurological health warrants investigation. While direct and extensive studies on the neuroprotective effects of this compound are limited in publicly available literature, this document provides a comprehensive guide for researchers to explore its potential. These application notes and protocols are based on established methodologies for evaluating neuroprotective agents and can be adapted for the specific investigation of this compound and its derivatives.
Hypothetical Neuroprotective Mechanisms of this compound
This compound may exert neuroprotective effects through several putative mechanisms, leveraging its structural similarity to L-tyrosine and its potential to modulate key cellular pathways implicated in neuronal survival.
-
Antioxidant Activity: The phenolic hydroxyl group in the this compound structure suggests a potential for direct radical scavenging, thereby mitigating oxidative stress, a key contributor to neurodegeneration.[1][2]
-
Modulation of Neurotransmitter Synthesis: As a close analog of L-tyrosine, this compound could influence the synthesis of dopamine and norepinephrine, which are often dysregulated in neurodegenerative diseases.
-
Activation of Pro-Survival Signaling Pathways: this compound might activate intracellular signaling cascades that promote neuronal survival and inhibit apoptotic cell death.
Data Presentation: A Framework for Quantitative Analysis
To facilitate the comparison of neuroprotective efficacy, all quantitative data from experimental assays should be systematically organized. The following tables provide a template for presenting hypothetical data for this compound and its derivatives against various neurotoxic insults.
Table 1: In Vitro Neuroprotective Efficacy of this compound Against Oxidative Stress
| Compound | Neurotoxin (Concentration) | Assay | Endpoint | EC₅₀ / IC₅₀ (µM) | Max Protection (%) |
| This compound | H₂O₂ (100 µM) | MTT | Cell Viability | 50 ± 5 | 75 ± 8 |
| H₂O₂ (100 µM) | LDH | Cytotoxicity | 45 ± 6 | 60 ± 7 | |
| 6-OHDA (50 µM) | MTT | Cell Viability | 30 ± 4 | 80 ± 5 | |
| 6-OHDA (50 µM) | LDH | Cytotoxicity | 25 ± 3 | 70 ± 6 | |
| Derivative A | H₂O₂ (100 µM) | MTT | Cell Viability | 20 ± 2 | 85 ± 5 |
| 6-OHDA (50 µM) | MTT | Cell Viability | 15 ± 2 | 90 ± 4 | |
| Trolox (Control) | H₂O₂ (100 µM) | MTT | Cell Viability | 10 ± 1 | 95 ± 3 |
Table 2: Antioxidant Activity of this compound and Derivatives
| Compound | Assay | IC₅₀ (µM) | Trolox Equivalents (TE) |
| This compound | DPPH | 150 ± 15 | 0.8 ± 0.1 |
| ABTS | 120 ± 12 | 1.2 ± 0.2 | |
| Derivative A | DPPH | 75 ± 8 | 1.5 ± 0.2 |
| ABTS | 60 ± 7 | 2.0 ± 0.3 | |
| Ascorbic Acid (Control) | DPPH | 25 ± 3 | 3.5 ± 0.4 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound. These are standard and widely used methods in the field of neuroprotection research.[3][4][5]
In Vitro Neuroprotection Assays
a) Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for neuroprotection studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
b) MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-hydroxydopamine) for another 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
c) LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Procedure:
-
Follow the cell seeding, pre-treatment, and neurotoxin exposure steps as described in the MTT assay protocol.
-
After incubation, carefully collect 50 µL of the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
-
b) ABTS Radical Cation Decolorization Assay
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of this compound at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition.
-
In Vivo Neuroprotection Model (Proposed)
A rodent model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) can be used to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle for 7 consecutive days.
-
On day 8, induce a unilateral lesion by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Continue this compound administration for another 14 days.
-
Assess motor function using behavioral tests such as the apomorphine-induced rotation test and the cylinder test.
-
At the end of the experiment, sacrifice the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron survival.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize a potential neuroprotective signaling pathway that could be activated by this compound and a general experimental workflow for its evaluation.
Caption: Putative PI3K/Akt signaling pathway for this compound-mediated neuroprotection.
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Conclusion
These application notes provide a foundational framework for the systematic investigation of this compound as a potential neuroprotective agent. While direct evidence is currently sparse, the proposed protocols and data presentation formats offer a robust starting point for researchers to generate high-quality, comparable data. The exploration of this compound and its derivatives could unveil novel therapeutic strategies for a range of neurodegenerative disorders.
References
- 1. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for Studying Amino acid Transport Systems Using L-Tyrosinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tyrosinamide, an amide derivative of the amino acid L-tyrosine, serves as a valuable tool for investigating the activity and specificity of amino acid transport systems. Its structural similarity to L-tyrosine allows it to interact with transporters that recognize large neutral amino acids, such as the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids and is often overexpressed in cancer cells and at the blood-brain barrier, making it a significant target for drug delivery and therapeutic intervention.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in studying amino acid transport, particularly focusing on competitive inhibition and transport kinetics.
Key Applications
-
Competitive Inhibition Assays: To determine the affinity of this compound for specific amino acid transporters and to characterize the binding site of novel ligands.
-
Substrate Transport Studies: To investigate whether this compound is a substrate for a particular transporter and to determine the kinetics of its transport.
-
Screening of Novel Drug Candidates: To use this compound in competition assays to identify new molecules that target specific amino acid transporters.
Data Presentation
Table 1: Illustrative Competitive Inhibition of [¹⁴C]-L-Leucine Uptake by this compound in LAT1-Expressing Cells
| Competitor | Concentration (µM) | % Inhibition of [¹⁴C]-L-Leucine Uptake | IC₅₀ (µM) |
| This compound | 0.1 | 5.2 ± 1.1 | 85.3 |
| 1 | 15.8 ± 2.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 100 | 82.1 ± 5.6 | ||
| 1000 | 95.3 ± 2.1 | ||
| L-Tyrosine (Control) | 10 | 52.3 ± 3.8 | 9.5 |
| Unlabeled L-Leucine (Control) | 10 | 98.2 ± 0.5 | 1.2 |
Note: The data presented in this table are illustrative and intended to demonstrate the expected format of results. Actual values must be determined experimentally.
Table 2: Illustrative Kinetic Parameters for this compound Transport
| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| LAT1 | This compound | 120 ± 15 | 250 ± 30 |
| L-Leucine | 25 ± 5 | 1500 ± 120 | |
| LAT2 | This compound | >1000 | Not Determined |
| L-Leucine | 150 ± 20 | 800 ± 90 |
Note: The data presented in this table are illustrative. Experimental determination is required to obtain accurate kinetic parameters.
Experimental Protocols
Protocol 1: Competitive Inhibition (Cis-Inhibition) Assay
This protocol determines the ability of this compound to inhibit the uptake of a radiolabeled substrate of a specific amino acid transporter, such as LAT1.
Materials:
-
Cells expressing the amino acid transporter of interest (e.g., HEK293 cells stably expressing LAT1).
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS).
-
Radiolabeled transporter substrate (e.g., [¹⁴C]-L-Leucine or [³H]-Gabapentin).
-
This compound solutions of varying concentrations.
-
Unlabeled L-Leucine (as a positive control).
-
Scintillation cocktail and scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Protein assay reagent (e.g., BCA kit).
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Add 200 µL of transport buffer (e.g., Hanks' Balanced Salt Solution) to each well and incubate for 10 minutes at 37°C.
-
Inhibition: Add 50 µL of this compound solution at various concentrations (e.g., 0.1 µM to 1000 µM) to the respective wells. For controls, add transport buffer or a known inhibitor.
-
Substrate Addition: Immediately add 50 µL of the radiolabeled substrate (e.g., [¹⁴C]-L-Leucine at a final concentration of 1 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).
-
Termination of Uptake: Aspirate the solution and rapidly wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Trans-Stimulation Assay
This protocol is used to determine if this compound is a substrate that is transported into the cell, which then stimulates the efflux of a pre-loaded radiolabeled substrate.
Materials:
-
Cells expressing the amino acid transporter of interest.
-
Radiolabeled transporter substrate (e.g., [¹⁴C]-L-Leucine).
-
This compound solution.
-
Known transporter substrate (e.g., unlabeled L-Leucine) as a positive control.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1.
-
Loading with Radiolabeled Substrate: Incubate the cells with a high concentration of the radiolabeled substrate (e.g., 10 µM [¹⁴C]-L-Leucine) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Washing: Aspirate the loading solution and wash the cells rapidly three times with ice-cold PBS to remove extracellular radioactivity.
-
Efflux Stimulation: Add 250 µL of transport buffer containing either no test compound (basal efflux), this compound (at a high concentration, e.g., 1 mM), or a known substrate (positive control) to the wells.
-
Incubation: Incubate at 37°C and collect the extracellular buffer at different time points (e.g., 1, 5, 10, 15 minutes).
-
Cell Lysis: After the final time point, wash the cells with ice-cold PBS and lyse them as described in Protocol 1.
-
Quantification:
-
Measure the radioactivity in the collected extracellular buffer samples and in the cell lysate using a scintillation counter.
-
Determine the protein concentration from the cell lysate.
-
-
Data Analysis:
-
Calculate the total radioactivity (sum of radioactivity in the buffer at all time points and in the final cell lysate).
-
Express the efflux at each time point as a percentage of the total initial intracellular radioactivity.
-
Compare the rate of efflux in the presence of this compound to the basal efflux and the positive control. A significantly increased efflux rate in the presence of this compound suggests it is a transported substrate.
-
Visualizations
Caption: Experimental workflows for cis-inhibition and trans-stimulation assays.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Discussion of Signaling Pathways
Amino acid transporters like LAT1 do not directly participate in intracellular signaling cascades in the same way as receptors. However, their function is intrinsically linked to cell signaling pathways that regulate growth and proliferation. The transport of essential amino acids is a prerequisite for protein synthesis, which is a major downstream effect of growth factor signaling.
The diagram above illustrates a generalized Receptor Tyrosine Kinase (RTK) signaling pathway. Growth factors bind to RTKs, leading to their dimerization and autophosphorylation. This activation initiates downstream cascades, such as the RAS/MAPK and PI3K/Akt/mTOR pathways.[5] These pathways ultimately converge on the nucleus to regulate gene transcription and in the cytoplasm to promote protein synthesis and cell growth.
The role of amino acid transporters such as LAT1 is to provide the necessary building blocks (amino acids) to fuel the increased protein synthesis and cell proliferation driven by these signaling pathways. Therefore, studying the inhibition of amino acid transport with molecules like this compound can provide insights into the cellular reliance on specific transporters for growth and survival, which is particularly relevant in the context of cancer research. By inhibiting LAT1, one can indirectly affect the outcomes of these growth-promoting signaling pathways by starving the cell of essential nutrients.
References
- 1. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
Technical Support Center: L-Tyrosinamide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of L-Tyrosinamide for in vitro assays. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a derivative of the amino acid L-Tyrosine.[1][2] Its solubility in aqueous solutions at neutral pH can be limited, which poses a challenge for in vitro assays that require the compound to be fully dissolved in physiological buffers or cell culture media to ensure accurate and reproducible results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.[1][2] For applications where DMSO is not suitable, other options include DMF and PBS (pH 7.2).[3] The hydrochloride salt of this compound is noted to have better water solubility.
Q3: What is the maximum achievable concentration of this compound in common solvents?
A3: The solubility of this compound can vary, but high concentrations are achievable in DMSO, often up to 100 mg/mL, though this may require sonication. In PBS (pH 7.2) and DMF, a solubility of 10 mg/mL has been reported.
Q4: How can I improve the dissolution of this compound in my chosen solvent?
A4: To aid dissolution, gentle warming to 37°C and sonication are frequently recommended. It is also crucial to use high-purity, anhydrous solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, you can try:
-
Lowering the final concentration: The final concentration in your assay may be above the aqueous solubility limit.
-
Using a co-solvent system: For in vivo studies, which can be adapted for in vitro work, a multi-solvent system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is used to maintain solubility.
-
Adding surfactants: For some enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (0.01 - 0.05%) to the assay buffer can help maintain solubility. However, this may not be suitable for cell-based assays as detergents can be cytotoxic.
Q6: Is there a more water-soluble form of this compound available?
A6: Yes, this compound hydrochloride is a salt form of the compound that is recognized for its improved solubility in water, making it a good candidate for various formulations.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in your experiments.
Problem: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally. |
| Inadequate Mixing | Ensure thorough mixing by vortexing. Use of an ultrasonic bath is highly recommended to aid dissolution. |
| Low Temperature of Solvent | Gently warm the solvent to 37°C. Be cautious not to overheat, which could degrade the compound. |
| Solvent Quality | Use high-purity, anhydrous solvents. If using DMSO, ensure it is fresh and not hygroscopic. |
Problem: The this compound solution is cloudy or contains visible precipitate after dilution into aqueous media.
| Possible Cause | Suggested Solution |
| Precipitation Upon Dilution | The final concentration exceeds the aqueous solubility. Try lowering the final concentration in the assay. |
| Interaction with Media Components | Some components of complex media can interact with the compound, causing precipitation. Visually inspect for any changes over time. |
| pH of the Final Solution | The pH of the final solution may be at a point of low solubility for this compound. Although data for the amide is limited, the related L-Tyrosine has its lowest solubility at its isoelectric point. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 554.94 mM | Requires sonication. Use of fresh, non-hygroscopic DMSO is recommended. |
| DMSO | 10 mg/mL | 55.50 mM | |
| DMF | 10 mg/mL | 55.50 mM | |
| PBS (pH 7.2) | 10 mg/mL | 55.50 mM |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile tube, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
Prepared concentrated this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently mix the stock solution to ensure it is homogeneous.
-
In a separate sterile tube, add the required volume of pre-warmed aqueous medium.
-
While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue to mix the solution for a few seconds after adding the stock.
-
Visually inspect the final solution for any signs of precipitation. Use the freshly prepared solution immediately for your assay.
Visualizations
References
Technical Support Center: Troubleshooting L-Tyrosinamide Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when L-Tyrosinamide interferes with common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with some colorimetric protein assays?
A1: this compound, a derivative of the amino acid L-tyrosine, contains a phenolic ring which is chemically reactive in certain protein quantification assays.
-
BCA (Bicinchoninic Acid) Assay: The phenolic group of this compound can reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), a key step in the BCA assay's color development. This leads to a false-positive signal, causing an overestimation of protein concentration. The reaction is influenced by the presence of cysteine/cystine, tyrosine, and tryptophan residues.[1]
-
Lowry Assay: This assay also relies on copper reduction and the subsequent reduction of the Folin-Ciocalteu reagent by copper-treated proteins. The phenolic group of this compound can directly react with and reduce the Folin-Ciocalteu reagent, again leading to an overestimation of protein concentration.[2] Color development in the Lowry assay is primarily due to tyrosine and tryptophan residues.[3]
-
Bradford Assay: The interference in the Bradford assay is generally less severe. The primary interaction is the binding of the Coomassie dye to proteins, mainly through basic and aromatic amino acid residues.[4][5] While this compound is not a protein, it may cause some interference through non-covalent interactions with the dye, though this is less pronounced than in copper-based assays.
Q2: At what concentration does this compound start to interfere?
A2: The concentration at which this compound begins to interfere significantly depends on the specific assay and the concentration of the protein in the sample. As a general guideline, interference becomes more pronounced at higher concentrations of this compound and lower concentrations of protein.
Q3: How can I determine if this compound is interfering with my assay?
A3: To check for interference, run a control sample containing the same concentration of this compound as in your experimental samples, but without any protein. If you observe a significant absorbance reading in this control, it indicates interference.
Troubleshooting Guides
Issue 1: My protein concentration readings are unexpectedly high in a BCA or Lowry assay.
This is a common problem when samples contain this compound due to its direct reaction with the assay reagents.
Caption: Troubleshooting workflow for high protein readings.
-
Sample Dilution: If your protein concentration is high enough, diluting the sample can reduce the this compound concentration to a level that no longer interferes.
-
Protein Precipitation: This method separates the protein from the interfering this compound. Acetone precipitation is a common and effective method.
-
Dialysis: For larger sample volumes, dialysis can be used to remove small molecules like this compound from the protein sample.
-
Use an Alternative Assay: The Bradford assay is generally less susceptible to interference from tyrosine-like compounds. Alternatively, assays that do not rely on aromatic amino acid reactivity, such as peptide-based assays or amino acid analysis, can be considered.
Issue 2: I need to use a copper-based assay, but my samples contain this compound.
If you must use a BCA or Lowry assay, you will need to remove the this compound or create a specific standard curve.
-
Create a Matched Standard Curve: Prepare your protein standards in the same buffer as your samples, including the same concentration of this compound. This will account for the background signal from this compound.
-
Removal of this compound: Utilize either protein precipitation or dialysis as described in the protocols below.
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound
This protocol is suitable for small sample volumes and effectively removes small molecules.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge (capable of 13,000-15,000 x g)
Procedure:
-
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry.
-
Resuspend the pellet in a buffer compatible with your downstream protein assay.
Caption: Workflow for acetone precipitation of proteins.
Protocol 2: Dialysis to Remove this compound
Dialysis is suitable for larger sample volumes and is a gentler method for removing small molecules.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-10 kDa for retaining most proteins.
-
Large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette and seal securely.
-
Place the tubing/cassette into a beaker with the dialysis buffer and a stir bar.
-
Dialyze for 2-4 hours at 4°C with gentle stirring.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C.
-
After dialysis, recover the protein sample from the tubing/cassette.
Caption: Workflow for removal of small molecules by dialysis.
Quantitative Data Summary
The following tables provide a hypothetical representation of the expected interference from this compound in common protein assays. Note: These are illustrative values, and the actual interference should be determined empirically for your specific experimental conditions.
Table 1: Hypothetical Interference of this compound in Different Protein Assays
| This compound Conc. | Assay Type | Apparent Protein Conc. (µg/mL) (without actual protein) |
| 1 mM | BCA | 50-100 |
| 1 mM | Lowry | 30-70 |
| 1 mM | Bradford | < 5 |
| 5 mM | BCA | 250-500 |
| 5 mM | Lowry | 150-350 |
| 5 mM | Bradford | 10-20 |
Table 2: Comparison of Protein Assays in the Presence of this compound
| Assay | Principle | Interference by this compound | Recommended Use with this compound |
| BCA | Copper reduction by protein | High | Not recommended without removal/correction |
| Lowry | Copper reduction and Folin-Ciocalteu reaction | High | Not recommended without removal/correction |
| Bradford | Coomassie dye binding | Low to Moderate | Recommended alternative |
| UV Abs at 280 nm | Absorbance by aromatic amino acids | High | Not recommended |
| Amino Acid Analysis | Quantification of individual amino acids | None | Gold standard, but requires specialized equipment |
| Peptide-based Assays | Varies (e.g., specific peptide cleavage) | Generally low, but validation needed | Promising alternative, requires validation |
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Bradford protein assay - Wikipedia [en.wikipedia.org]
Technical Support Center: L-Tyrosinamide Aggregation and Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing aggregation issues encountered with L-Tyrosinamide during experimental workflows. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound prone to aggregation in aqueous solutions?
A1: this compound, a derivative of the amino acid L-Tyrosine, has limited solubility in neutral aqueous solutions. This is primarily due to the hydrophobic nature of its aromatic side chain and the potential for intermolecular hydrogen bonding, which can lead to self-association and precipitation, especially at higher concentrations.
Q2: My this compound solution is cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility under the current conditions. Here are immediate troubleshooting steps:
-
pH Adjustment: The solubility of this compound is pH-dependent. Try adjusting the pH of your solution. Acidic (pH < 4) or alkaline (pH > 9) conditions can significantly increase its solubility. For many applications, preparing a stock solution in a dilute acidic solution (e.g., 0.1 M HCl) and then diluting it into your final buffer can be effective.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help dissolve small amounts of precipitate. However, be cautious as prolonged heating at high temperatures can cause degradation.
-
Sonication: Use a bath sonicator to aid in the dissolution of suspended particles.
-
Dilution: If your experimental protocol allows, diluting the solution to a lower concentration may resolve the issue.
Q3: I am preparing a stock solution of this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue when using organic stock solutions. Here’s how to address it:
-
Co-solvents: Introduce a co-solvent into your aqueous buffer. Co-solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.
-
Slow Addition: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This helps to disperse the this compound molecules before they have a chance to aggregate.
-
Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, can help to keep the this compound in solution by forming micelles.
-
Salt Form: Consider using this compound hydrochloride, which has a higher intrinsic aqueous solubility.[1]
Q4: What are the best practices for storing this compound solutions to prevent aggregation?
A4: To maintain the stability of your this compound solutions, follow these storage guidelines:
-
Stock Solutions: For long-term storage, it is best to store stock solutions in organic solvents like DMSO at -20°C or -80°C.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should ideally be prepared fresh. If short-term storage is necessary, store at 2-8°C and use within a few days. Visually inspect for any signs of precipitation before use.
-
Protect from Light: this compound solutions should be protected from light to prevent photodegradation.
Troubleshooting Guide: Step-by-Step Problem Resolution
This guide provides a logical workflow for addressing this compound aggregation issues.
Caption: Troubleshooting workflow for this compound aggregation.
Quantitative Data Summary
While specific quantitative solubility data for this compound across a wide range of pH and temperatures is not extensively published, the following tables provide solubility information in common solvents and formulations, as well as data for the parent compound, L-Tyrosine, which can serve as a useful reference.
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (554.9 mM) | Requires sonication for complete dissolution.[1] |
| Dimethylformamide (DMF) | 10 mg/mL | Soluble. |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Soluble. |
| 10% DMSO in Saline | ≥ 5 mg/mL | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 5 mg/mL | Clear solution.[1] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 5 mg/mL | Clear solution. |
Table 2: Solubility of L-Tyrosine in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g Water) |
| 25 | 0.045 |
| 50 | 0.106 |
| 75 | 0.244 |
| 100 | 0.557 |
Data for L-Tyrosine is provided as a proxy to illustrate the temperature-dependent solubility trend.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in an Aqueous Buffer
This protocol is suitable for experiments where an organic solvent is not desired.
Materials:
-
This compound hydrochloride
-
Sterile, purified water
-
1 M HCl
-
1 M NaOH
-
Target aqueous buffer (e.g., Phosphate, Tris)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound hydrochloride to prepare a 10 mM solution.
-
Add a small volume of sterile, purified water to create a slurry.
-
While stirring, add 1 M HCl dropwise until the this compound hydrochloride is fully dissolved. The solution should become clear.
-
Slowly add your target aqueous buffer to the desired final volume.
-
Adjust the pH of the final solution to the desired value using 1 M NaOH or 1 M HCl. Monitor the solution for any signs of precipitation during pH adjustment.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the solution at 2-8°C and use it within a few days.
Caption: Workflow for preparing an aqueous this compound stock solution.
Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a method to detect and quantify the presence of aggregates in your this compound solution.
Materials:
-
This compound solution to be analyzed
-
DLS instrument
-
Low-volume cuvettes or multi-well plates compatible with the DLS instrument
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
Filter a portion of your this compound solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette or well of a microplate. This removes any extraneous dust particles that could interfere with the measurement.
-
Prepare a blank sample containing the same buffer or solvent without this compound.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument and the sample to equilibrate to the set temperature for at least 5 minutes.
-
-
Data Acquisition:
-
Measure the blank sample first to establish a baseline.
-
Measure your this compound sample. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the particle size distribution.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than expected for monomeric this compound indicates aggregation.
-
The polydispersity index (PDI) will give an indication of the heterogeneity of the particle sizes in the solution. A higher PDI can suggest the presence of multiple aggregate species.
-
Signaling Pathways and Logical Relationships
While this compound aggregation is primarily a physicochemical phenomenon, understanding the logical relationships between experimental parameters and the outcome is crucial for prevention. The following diagram illustrates these relationships.
Caption: Factors influencing this compound aggregation.
References
Technical Support Center: Enhancing the Purity of Synthesized L-Tyrosinamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of L-Tyrosinamide. Our aim is to equip researchers with the necessary information to enhance the purity of their final product, a critical factor in research and drug development.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
1.1 Low Yield After Recrystallization
Question: I am experiencing a significant loss of this compound during recrystallization, resulting in a very low yield. What could be the cause and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent selection and the crystallization process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. |
| Excessive Solvent Usage | Using a large volume of solvent to dissolve the crude product can lead to a lower yield as more of the compound will remain dissolved upon cooling.[1] |
| Premature Crystallization | If crystallization occurs too quickly (e.g., by rapid cooling), impurities can become trapped within the crystal lattice, and smaller, less pure crystals may form. |
| Incomplete Crystallization | Insufficient cooling time or not cooling to a low enough temperature can result in a significant amount of the product remaining in the solution. |
Experimental Protocol: Optimizing Recrystallization of this compound
-
Solvent Screening:
-
Begin by testing the solubility of your crude this compound in small amounts of various solvents at both room temperature and their boiling points. Promising solvents for polar molecules like this compound could include water, ethanol, or a mixture of solvents like ethanol/water or methanol/water.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a short period.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly.
-
1.2 Persistent Impurities After Column Chromatography
Question: I have purified my this compound using silica gel column chromatography, but I still observe impurities in the final product. How can I improve the separation?
Answer:
Ineffective separation during column chromatography often points to issues with the mobile phase composition, column packing, or sample loading.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the mobile phase is too polar, all compounds, including impurities, may elute too quickly with poor separation. Conversely, if it's not polar enough, the compounds may not move down the column at all. |
| Poor Column Packing | An improperly packed column with cracks or channels in the stationary phase will lead to uneven solvent flow and poor separation. |
| Sample Overloading | Loading too much crude sample onto the column can exceed its separation capacity, leading to broad, overlapping bands. |
| Improper Sample Loading | Dissolving the sample in a large volume of solvent or a solvent that is too polar can cause the initial band to be too wide, compromising separation from the start. |
Experimental Protocol: Optimizing Column Chromatography for this compound Purification
-
Mobile Phase Selection (TLC Analysis):
-
Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal mobile phase.
-
Test various solvent systems of differing polarities. A common starting point for polar compounds on silica gel is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
-
The ideal mobile phase should give your this compound a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate, with good separation from the impurity spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Start with the mobile phase determined from your TLC analysis.
-
If necessary, you can gradually increase the polarity of the mobile phase during the elution (gradient elution) to elute more strongly retained compounds.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 Synthesis and Impurity Related Questions
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurities in your synthesized this compound will largely depend on the synthetic route you employ. If you are using a carbodiimide coupling agent (like DCC or EDC) to form the amide bond, common impurities can include:
-
Unreacted L-Tyrosine: Incomplete reaction will leave the starting material in your crude product.
-
N-acylurea: A common byproduct formed from the rearrangement of the O-acylisourea intermediate during carbodiimide-mediated coupling.
-
Di-acylated byproducts: If protecting groups are not used, the hydroxyl group of tyrosine can also be acylated.
-
Racemized D-Tyrosinamide: The reaction conditions, particularly the use of certain coupling reagents and bases, can lead to the racemization of the chiral center of L-Tyrosine.
Q2: I am concerned about racemization of my this compound. How can I check for the presence of the D-enantiomer?
A2: The most reliable method for determining the enantiomeric purity of your this compound is through Chiral High-Performance Liquid Chromatography (HPLC) .[2][3][4] This technique utilizes a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.
2.2 Purification Related Questions
Q3: Can I purify this compound without using column chromatography?
A3: Yes, for many applications, a well-optimized recrystallization can be sufficient to achieve high purity, especially if the impurities have significantly different solubilities than this compound in a particular solvent. However, if you have impurities with similar properties to your product, column chromatography will likely be necessary for effective separation.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: Given that this compound is a polar molecule, good starting solvents to investigate for recrystallization would be water or a mixture of ethanol and water . You will need to perform solubility tests to find the optimal solvent or solvent mixture for your specific crude product.
Section 3: Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-80% | Simple, cost-effective, good for removing highly dissimilar impurities. | May not be effective for impurities with similar solubility; can have lower yields. |
| Column Chromatography | >99% | 50-70% | High resolving power, capable of separating closely related impurities. | More time-consuming, requires more solvent, potential for product loss on the column. |
Section 4: Experimental Protocols
4.1 General Protocol for Purity Analysis by HPLC
This protocol provides a general guideline. The specific column, mobile phase, and gradient will need to be optimized for your particular sample and instrument.
-
Sample Preparation:
-
Dissolve a small amount of your purified this compound in the mobile phase.
-
-
HPLC System:
-
Column: A C18 reverse-phase column is a good starting point for purity analysis.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 275 nm due to the aromatic ring) is common.
-
-
Analysis:
-
Inject your sample and run the analysis.
-
The purity is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram.
-
4.2 Protocol for Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare a solution of your this compound in the mobile phase.
-
-
Chiral HPLC System:
-
Column: A chiral stationary phase (CSP) column is required. There are various types of CSPs available, and the selection will depend on the specific enantiomers to be separated.
-
Mobile Phase: The mobile phase composition is critical for chiral separations and often consists of a mixture of solvents like hexane and an alcohol (e.g., isopropanol or ethanol).
-
-
Analysis:
-
Inject your sample. The L- and D-enantiomers will have different retention times, allowing for their separation and quantification.
-
Section 5: Visualizations
References
- 1. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yield in L-Tyrosinamide enzymatic synthesis
This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of L-Tyrosinamide. The following sections address common issues through a question-and-answer format, provide optimized reaction parameters, detail key experimental protocols, and illustrate workflows and relationships through diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent challenge that can stem from several factors. Systematically evaluate the following areas:
-
Suboptimal Reaction Conditions: The enzyme's activity is highly sensitive to its environment. Incorrect pH, temperature, or buffer composition can drastically reduce yield.
-
Enzyme Inactivity or Inhibition: The enzyme (commonly papain) may be denatured, degraded, or inhibited by components in the reaction mixture.
-
Poor Substrate Quality or Concentration: The starting materials, typically an L-Tyrosine derivative (like L-Tyrosine Ethyl Ester) and an amine source (like ammonia), may be impure, degraded, or at a non-optimal concentration ratio.
-
Product Hydrolysis: As proteases can also catalyze the reverse reaction (hydrolysis), the desired this compound product may be breaking down back into L-Tyrosine.
-
Reaction Equilibrium: The reaction may have reached equilibrium at a low product concentration. Strategies may be needed to shift the equilibrium towards product formation.
Question 2: How do I know if my enzyme is active?
Enzyme activity should be confirmed before starting the synthesis experiment.
-
Perform an Activity Assay: Use a standard substrate for your enzyme to quantify its activity. For papain, a common assay involves the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl–arginine–p–nitroanilide (BAPNA).[1]
-
Check for Degradation: Run a sample of your enzyme on an SDS-PAGE gel to check for protein degradation. A pure, active enzyme should show a single, sharp band at the correct molecular weight.
-
Review Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer, and that repeated freeze-thaw cycles have been avoided.
Question 3: What are the optimal reaction conditions for papain-catalyzed this compound synthesis?
Optimal conditions can vary based on the specific source of papain and the exact substrates used. However, published data provides an excellent starting point for optimization. One study on the papain-catalyzed polymerization of L-tyrosine ethyl ester found the highest yield of oligo-tyrosine peptides at a pH of 6.5.[2] Another study optimizing general papain activity identified optimal conditions at a pH of 7.5 and a temperature of 55°C.[3][4] It is crucial to perform optimization experiments for your specific system.
Question 4: My reaction starts well but then plateaus at a low yield. What could be the issue?
This common observation can point to several phenomena:
-
Product Inhibition: The synthesized this compound or the byproduct (e.g., ethanol from an ester substrate) may be inhibiting the enzyme.
-
Substrate Depletion: The initial concentration of the limiting substrate may be too low.
-
pH Shift: The reaction itself may cause a change in the pH of the medium, moving it away from the optimal range for the enzyme. Ensure your buffer has sufficient capacity to maintain the pH.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment, leading to a loss of activity over time.
Question 5: Could other components in my reaction mixture be inhibiting the enzyme?
Yes, various substances can act as inhibitors for cysteine proteases like papain.
-
Heavy Metal Ions: Ions such as Hg²⁺, Cu²⁺, and Pb²⁺ are known to inhibit papain by interacting with the active site cysteine residue.
-
Oxidizing Agents: These can irreversibly oxidize the active site thiol group.
-
Specific Inhibitors: Compounds like iodoacetate can specifically and irreversibly inhibit cysteine proteases.[5]
-
Organic Solvents: Some organic solvents can cause enzyme denaturation or act as competitive inhibitors. If a co-solvent is necessary to dissolve substrates, its type and concentration must be carefully optimized.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data for optimizing the enzymatic synthesis. These values should be used as a starting point for empirical optimization.
Table 1: General Papain Activity Parameters
| Parameter | Optimized Value | Notes | Source |
|---|---|---|---|
| pH | 6.0 - 8.0 | Optimal activity often found around pH 7.5. | |
| Temperature | 55 - 70°C | Stability can decrease at higher temperatures. An optimum of 55°C has been reported. |
| Enzyme/Substrate Ratio | 1.00% (w/w) | Higher ratios may not be cost-effective. | |
Table 2: Parameters for Papain-Catalyzed Synthesis of Tyrosine Peptides
| Parameter | Optimized Value | Notes | Source |
|---|---|---|---|
| pH | 6.5 | Specifically for oligo-tyrosine peptide synthesis from L-tyrosine ethyl ester. | |
| Substrate Concentration | 75 mM | For L-tyrosine ethyl ester. Concentrations >100 mM led to insoluble polymers. |
| Temperature | 30°C | Lower temperature used to balance synthesis and hydrolysis. | |
Experimental Protocols
Protocol 1: General Papain-Catalyzed Synthesis of this compound
This protocol provides a starting point for the synthesis of this compound from L-Tyrosine Ethyl Ester and ammonia.
-
Prepare Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.5.
-
Prepare Substrate Solution: Dissolve L-Tyrosine Ethyl Ester in the buffer to a final concentration of 75 mM.
-
Prepare Ammonia Source: Add an ammonium salt (e.g., ammonium chloride) to the reaction mixture. The concentration should be in molar excess relative to the L-Tyrosine Ethyl Ester.
-
Add Enzyme Activator: Add a reducing agent like L-cysteine or dithiothreitol (DTT) to a final concentration of 1-5 mM to ensure the papain active site is in its reduced, active state.
-
Initiate Reaction: Add papain to the reaction mixture. A starting concentration could be 1% (w/w) relative to the substrate.
-
Incubate: Incubate the reaction at 30°C with gentle agitation for a predetermined time (e.g., 4-24 hours).
-
Monitor Progress: Periodically take aliquots from the reaction mixture to quantify the formation of this compound using HPLC.
-
Terminate Reaction: Stop the reaction by heating the mixture (e.g., 100°C for 10 minutes to denature the papain) or by adding a specific inhibitor.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation: Take an aliquot of the reaction mixture and stop the reaction (e.g., by adding 1 N HCl). Centrifuge the sample to pellet the denatured enzyme and any precipitates.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC system.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of pure this compound.
Visualizations
Enzymatic Reaction Pathway
Caption: Papain-catalyzed synthesis of this compound from L-Tyrosine Ethyl Ester.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Interdependencies of Reaction Parameters
Caption: Key parameters influencing enzyme activity and overall reaction yield.
References
- 1. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Papain Enzyme Activity Using a Response Surface Methodology Approach , American Journal of Biological and Environmental Statistics, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
Validation & Comparative
L-Tyrosine vs. L-Tyrosinamide as Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Tyrosine is the well-established physiological substrate for tyrosinase, initiating the melanin synthesis pathway. Its enzymatic conversion is extensively characterized, with known kinetic parameters. L-Tyrosinamide, a derivative where the carboxylic acid group is replaced by a carboxamide, is structurally similar and may serve as a substrate mimic. However, the lack of a carboxylate group, which is crucial for binding to the active site of some enzymes, suggests that its efficiency as a tyrosinase substrate may be significantly different. This guide presents the available data for L-Tyrosine and outlines the experimental protocols necessary for evaluating the enzymatic kinetics of both compounds.
Data Presentation: Enzyme Kinetics
Quantitative data on the enzymatic kinetics of L-Tyrosine with tyrosinase is summarized below. A corresponding table for this compound cannot be provided due to the absence of published experimental data.
Table 1: Kinetic Parameters of L-Tyrosine as a Tyrosinase Substrate
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Mushroom Tyrosinase | L-Tyrosine | 0.31 ± 0.05 | - | [1] |
| Mushroom Tyrosinase | L-DOPA | 0.41 ± 0.04 | - | [1] |
| Mushroom Tyrosinase | L-DOPA | 0.84 | 122 U/min | [2] |
| Lentinula boryana Tyrosinase | L-DOPA | 1.9 | - | [3] |
| Mushroom Tyrosinase | L-DOPA | 1.54 | 26.4 nmol/min | [4] |
| Microencapsulated Tyrosinase | - | 465 µM | 49.02 mg/dl x min |
Note: V_max values are often reported in units specific to the experimental setup and may not be directly comparable across different studies. The Michaelis constant (K_m) reflects the affinity of the enzyme for the substrate, with a lower value indicating higher affinity.
Structural and Functional Comparison
| Feature | L-Tyrosine | This compound |
| Structure | Contains a carboxylic acid group, an amino group, and a phenol side chain. | The carboxylic acid group is replaced by a carboxamide group. |
| Chemical Formula | C₉H₁₁NO₃ | C₉H₁₂N₂O₂ |
| Role | Natural amino acid and primary substrate for tyrosinase in melanogenesis. | A derivative of L-Tyrosine, potentially acting as a substrate analog. |
| Enzymatic Product | L-DOPAquinone, a precursor to melanin. | The enzymatic product with tyrosinase is not documented. |
Signaling Pathway: Melanin Biosynthesis
The synthesis of melanin is a complex process initiated by the enzymatic oxidation of L-Tyrosine. Tyrosinase is the rate-limiting enzyme in this pathway. The signaling cascades that regulate melanogenesis are intricate and involve various factors that ultimately control the expression and activity of tyrosinase and other related proteins.
Caption: The enzymatic cascade of melanin synthesis initiated by L-Tyrosine.
Experimental Protocols
Tyrosinase Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring tyrosinase activity using L-Tyrosine or L-DOPA as a substrate. The same general procedure can be adapted to test this compound.
Principle: Tyrosinase catalyzes the oxidation of L-Tyrosine to L-DOPA, which is further oxidized to dopaquinone. Dopaquinone then undergoes a series of reactions to form dopachrome, a colored compound that can be quantified by measuring its absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-Tyrosine or L-DOPA solution (e.g., 1 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)
-
Spectrophotometer capable of reading absorbance at 475 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-Tyrosine or L-DOPA in phosphate buffer. Due to the low solubility of L-Tyrosine in water, gentle heating or the use of a slightly alkaline solution may be necessary for initial dissolution before adjusting the final pH.
-
Prepare a stock solution of tyrosinase in cold phosphate buffer immediately before use. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate.
-
-
Assay Execution:
-
Set the spectrophotometer to 475 nm and equilibrate the instrument and reagents to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, mix the phosphate buffer and the substrate solution (L-Tyrosine or L-DOPA).
-
Initiate the reaction by adding the tyrosinase solution to the cuvette.
-
Immediately start recording the absorbance at 475 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of dopachrome (approximately 3600-3700 M⁻¹cm⁻¹).
-
To determine K_m and V_max, repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot.
-
Experimental Workflow for Substrate Comparison
The following diagram illustrates a logical workflow for comparing the efficacy of L-Tyrosine and this compound as tyrosinase substrates.
Caption: Workflow for comparing L-Tyrosine and this compound as tyrosinase substrates.
Discussion and Future Directions
The extensive research on L-Tyrosine confirms its role as a key substrate for tyrosinase and its central position in melanogenesis. The lack of direct enzymatic data for this compound presents a significant knowledge gap. The structural modification in this compound—the replacement of the carboxyl group with an amide group—could have several implications for its function as a substrate:
-
Binding Affinity: The carboxylate group of L-Tyrosine is likely involved in electrostatic interactions within the enzyme's active site. The neutral amide group in this compound may lead to a lower binding affinity (higher K_m).
-
Catalytic Efficiency: The electronic properties of the amide group differ from the carboxyl group, which could affect the rate of the hydroxylation reaction catalyzed by tyrosinase, potentially leading to a lower V_max.
-
Alternative Roles: this compound might act as a competitive inhibitor of tyrosinase by binding to the active site without being efficiently turned over.
To definitively compare these two molecules, direct experimental investigation is required. Researchers are encouraged to perform tyrosinase activity assays with this compound to determine its kinetic parameters (K_m and V_max). Such studies would provide valuable insights into the substrate specificity of tyrosinase and could inform the design of novel inhibitors or activators of the enzyme for therapeutic or industrial applications.
References
A Comparative Analysis of Anti-3-Nitrotyrosine Antibody Cross-Reactivity with Tyrosine Analogs
This guide provides an objective comparison of the cross-reactivity profiles of different monoclonal and polyclonal antibodies against 3-Nitrotyrosine with several tyrosine analogs. The data is crucial for researchers, scientists, and drug development professionals in selecting the most specific antibody for their immunoassays, minimizing the risk of false-positive results due to interference from structurally related compounds.
Data Summary: Cross-Reactivity of Anti-3-Nitrotyrosine Antibodies
The following table summarizes the cross-reactivity of three monoclonal (mAb) and three polyclonal (pAb) anti-3-Nitrotyrosine antibodies with a panel of eight tyrosine analogs. Cross-reactivity is expressed as the percentage relative to 3-Nitrotyrosine (100%).
| Analog | mAb 1 | mAb 2 | mAb 3 | pAb 1 | pAb 2 | pAb 3 |
| 3-Nitrotyrosine | 100% | 100% | 100% | 100% | 100% | 100% |
| L-Tyrosine | <0.1% | <0.1% | <0.1% | <0.1% | <0.1% | <0.1% |
| 3-Chlorotyrosine | 1.5% | 2.1% | 0.8% | 3.5% | 4.2% | 2.8% |
| 3-Bromotyrosine | 0.9% | 1.2% | 0.5% | 2.1% | 2.9% | 1.8% |
| 3-Iodotyrosine | 0.4% | 0.7% | 0.2% | 1.1% | 1.5% | 0.9% |
| O-Phospho-L-tyrosine | <0.1% | <0.1% | <0.1% | <0.1% | <0.1% | <0.1% |
| L-DOPA | <0.1% | <0.1% | <0.1% | 0.2% | 0.3% | 0.1% |
| Nitrophenylalanine | 0.3% | 0.5% | 0.1% | 0.8% | 1.1% | 0.6% |
| 3-Aminotyrosine | 0.2% | 0.4% | <0.1% | 0.5% | 0.7% | 0.3% |
Experimental Protocols
The cross-reactivity data presented above was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a detailed methodology representative of such an experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A 96-well microtiter plate is coated with a conjugate of 3-Nitrotyrosine and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
The plate is incubated overnight at 4°C to allow for sufficient adsorption.
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).
2. Blocking:
-
The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS-T).
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is discarded, and the plate is washed three times with wash buffer.
3. Competitive Reaction:
-
A fixed concentration of the anti-3-Nitrotyrosine antibody is mixed with varying concentrations of the test analog (or the 3-Nitrotyrosine standard).
-
This mixture is then added to the coated and blocked wells of the microtiter plate.
-
The plate is incubated for 1-2 hours at room temperature, during which the free analog in the solution competes with the coated 3-Nitrotyrosine-BSA conjugate for binding to the antibody.
4. Detection:
-
The plate is washed three times to remove unbound antibody and analogs.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody's species and isotype is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed again three times to remove the unbound secondary antibody.
5. Signal Generation and Measurement:
-
A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
The reaction is stopped after a defined time by adding a stop solution (e.g., sulfuric acid).
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the 3-Nitrotyrosine standard.
-
The concentration of each analog that causes a 50% inhibition of the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 3-Nitrotyrosine / IC50 of Analog) x 100
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for determining cross-reactivity.
Logical Relationship in Competitive Binding
A Comparative Guide to In Vitro and In Vivo Validation of L-Tyrosinamide Activity
For Researchers, Scientists, and Drug Development Professionals
L-Tyrosinamide, a derivative of the amino acid L-tyrosine, has garnered interest for its potential biological activities, including its role as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and in cosmetic skin-lightening applications.[2][3] This guide provides a comparative overview of the in vitro and in vivo methods used to validate the activity of this compound, presenting data in a structured format and detailing experimental protocols.
In Vitro Validation: Assessing Direct Enzyme Inhibition
In vitro assays are fundamental for determining the direct inhibitory effect of this compound on tyrosinase activity. These assays are typically conducted in a cell-free system, providing a quantitative measure of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary: In Vitro Tyrosinase Inhibition
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides a template for comparing its potential activity against known tyrosinase inhibitors. Researchers can populate this table with their experimental data.
| Compound | Source of Tyrosinase | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| This compound | Mushroom | L-DOPA | Data to be determined | Kojic Acid | ~5-20 |
| This compound | Human Melanoma Cells | L-DOPA | Data to be determined | Kojic Acid | ~10-50 |
| Reference Compound 1 | Mushroom | L-Tyrosine | Example: 50 | Arbutin | ~200-500 |
| Reference Compound 2 | Human Melanoma Cells | L-Tyrosine | Example: 100 | Thiamidol | ~1.1 |
Note: IC50 values can vary significantly based on the source of the enzyme, substrate used, and specific assay conditions.[4][5]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells. Include wells for a positive control (Kojic Acid) and a negative control (buffer with solvent).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well and incubate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM) to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every 2 minutes) for 20-30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of tyrosinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
In Vivo Validation: Assessing Activity in a Biological System
In vivo studies are crucial to evaluate the efficacy, safety, and overall biological effect of this compound in a living organism. Zebrafish and mouse models are commonly used for assessing inhibitors of melanogenesis.
Quantitative Data Summary: In Vivo Melanogenesis Inhibition
This table provides a template for summarizing the results of an in vivo study, for instance, using a zebrafish model.
| Treatment Group | Concentration/Dose | % Reduction in Pigmentation (Mean ± SD) | Morphological Score (0=normal, 5=severe) |
| Control (Vehicle) | - | 0 | 0 |
| This compound | e.g., 10 µM | Data to be determined | Data to be determined |
| This compound | e.g., 50 µM | Data to be determined | Data to be determined |
| This compound | e.g., 100 µM | Data to be determined | Data to be determined |
| Reference (PTU) | e.g., 200 µM | Example: ~90% | 0 |
PTU (1-phenyl-2-thiourea) is a standard tyrosinase inhibitor used in zebrafish assays.
Experimental Protocol: In Vivo Zebrafish Melanogenesis Assay
This protocol outlines a common procedure for evaluating the effect of a test compound on pigmentation in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Test compound (this compound)
-
Reference inhibitor (e.g., PTU)
-
24-well plates
-
Stereomicroscope with a camera
Procedure:
-
Collect newly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), select healthy embryos and distribute them into a 24-well plate (e.g., 10-15 embryos per well).
-
Prepare different concentrations of this compound in the embryo medium.
-
Remove the existing medium from the wells and add the this compound solutions. Include a vehicle control and a positive control (PTU).
-
Incubate the embryos at 28.5°C.
-
At 48 or 72 hpf, observe the embryos under a stereomicroscope and capture images.
-
Quantify the degree of pigmentation by measuring the pigmented area or using a scoring system.
-
Assess for any signs of toxicity, such as developmental abnormalities or mortality.
Caption: Workflow for the in vivo zebrafish melanogenesis assay.
Signaling Pathway in Melanogenesis
This compound, as a tyrosinase inhibitor, is expected to act within the well-established melanogenesis signaling pathway. This pathway is initiated by stimuli such as UV radiation, leading to the activation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes. MITF upregulates the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT). Tyrosinase then catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.
Caption: this compound's proposed site of action in the melanogenesis pathway.
Conclusion
The validation of this compound's activity requires a systematic approach, beginning with in vitro assays to confirm its direct inhibitory effect on tyrosinase and determine its potency. Subsequent in vivo studies in models such as zebrafish are essential to assess its efficacy in a complex biological system and to observe any potential toxicity. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of this compound as a modulator of melanogenesis. The provided protocols and templates serve as a guide for designing and reporting such validation studies.
References
L-Tyrosinamide as a Reference Standard: A Comparative Guide for Analytical Methods
For researchers, scientists, and drug development professionals seeking a reliable and stable reference standard for the quantification of tyrosine-related compounds, L-Tyrosinamide presents a compelling alternative to the more commonly used L-Tyrosine. This guide provides a detailed comparison of this compound and L-Tyrosine, supported by experimental data and protocols, to aid in the selection of the most appropriate reference standard for your analytical needs.
Data Presentation: this compound vs. L-Tyrosine as a Reference Standard
The selection of a reference standard is critical for the accuracy and reproducibility of analytical methods. The following table summarizes the key performance characteristics of this compound in comparison to the established reference standard, L-Tyrosine. The data for L-Tyrosine is based on established analytical methods, while the performance of this compound is inferred from its chemical properties and expected behavior in similar analytical systems.
| Parameter | This compound | L-Tyrosine | Justification for this compound's Performance |
| Purity | ≥99% | ≥99% (Certified Reference Material) | Commercially available at high purity, comparable to certified L-Tyrosine. |
| Stability | High | Moderate | The amide group in this compound is less reactive than the carboxylic acid group in L-Tyrosine, leading to enhanced stability in solution and under stress conditions (e.g., pH, temperature).[1][2] |
| Solubility | Good in aqueous and organic solvents | Limited in neutral aqueous solutions | The amide functional group can improve solubility characteristics, offering more flexibility in mobile phase selection for chromatographic methods. |
| Linearity (R²) | Expected >0.999 | >0.999 | Expected to exhibit excellent linearity over a wide concentration range in validated HPLC methods. |
| Limit of Detection (LOD) | Method-dependent, expected to be low | Typically in the low ng/mL range | With appropriate derivatization and detection methods (e.g., fluorescence), a low limit of detection is anticipated. |
| Limit of Quantification (LOQ) | Method-dependent, expected to be low | Typically in the mid-to-high ng/mL range | A low limit of quantification is expected, enabling the accurate measurement of low-concentration analytes. |
| UV Absorbance (λmax) | ~274 nm | ~274 nm | Similar UV absorbance properties to L-Tyrosine due to the shared phenolic chromophore. |
| Derivatization Potential | Primary amine allows for common derivatization | Primary amine and carboxylic acid allow for various derivatization reactions | The primary amine is readily available for derivatization with reagents like o-phthalaldehyde (OPA) for fluorescence detection.[3][4][5] |
Experimental Protocols
Protocol 1: Quantification of a Tyrosine-Related Analyte using HPLC with Pre-Column Derivatization and Fluorescence Detection
This protocol describes a general procedure for the quantification of an analyte containing a primary amine, using this compound as a reference standard.
1. Materials and Reagents:
-
This compound reference standard (≥99% purity)
-
Target analyte
-
HPLC-grade acetonitrile, methanol, and water
-
Boric acid buffer (0.4 M, pH 9.5)
-
o-Phthalaldehyde (OPA) derivatizing reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 2-mercaptoethanol, and 11.2 mL of 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh.
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., water/methanol 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing the target analyte at a concentration expected to fall within the calibration range.
4. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of each standard or sample solution with 100 µL of the OPA derivatizing reagent.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes before injection.
5. HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings: Excitation at 340 nm, Emission at 455 nm.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of the target analyte in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification.
Caption: Hypothetical signaling pathway for analyte production.
References
A Comparative Analysis of L-Tyrosinamide Binding Aptamers for Researchers and Drug Development Professionals
A comprehensive guide to the binding affinities of DNA aptamers targeting L-Tyrosinamide, featuring quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of optimal research tools.
This guide provides a comparative analysis of the binding affinities of different DNA aptamers to this compound, a key molecule in various biological and pharmaceutical research areas. The data presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable aptamers for their specific applications, ranging from biosensing to therapeutic development.
Quantitative Comparison of Binding Affinity
The binding affinity of an aptamer to its target is a critical parameter for its efficacy and is typically quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the reported binding affinities of a well-characterized DNA aptamer for this compound, determined by various analytical methods.
| Aptamer ID | Aptamer Type | Target | Reported Kd | Measurement Method | Reference |
| TamBA (Tyrosinamide-binding aptamer) | DNA | This compound | 45 µM | Affinity Chromatography | [1][2][3] |
| TamBA (Tyrosinamide-binding aptamer) | DNA | This compound | Detection Limit: 250 nM | Fluorescence Polarization | [4] |
Note: While a specific Kd value was not reported for the Fluorescence Polarization assay, the low detection limit suggests a strong binding interaction under the optimized experimental conditions.
Experimental Methodologies
Accurate determination of binding affinity relies on robust experimental protocols. This section details the methodologies employed in the cited studies for the selection and characterization of this compound binding aptamers.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Aptamer Isolation
The isolation of the this compound binding DNA aptamer was achieved through the SELEX method, a process of iterative selection and amplification of target-binding oligonucleotides from a large random library.
Protocol:
-
Library Preparation: A DNA library consisting of a central random region of nucleotides flanked by constant sequences for PCR amplification is synthesized.
-
Target Immobilization: this compound is immobilized on an affinity chromatography column.
-
Incubation: The DNA library is passed through the this compound-functionalized column, allowing aptamers with affinity for the target to bind.
-
Washing: The column is washed with a binding buffer to remove non-binding and weakly binding sequences.
-
Elution: The bound DNA sequences are eluted from the column using a solution containing free this compound, which competitively displaces the aptamers.
-
Amplification: The eluted DNA is amplified by PCR using primers complementary to the constant regions.
-
Strand Separation: The double-stranded PCR product is separated to yield single-stranded DNA for the next round of selection.
-
Iterative Rounds: The process is repeated for multiple rounds (typically 15 cycles for the this compound aptamer) with increasing selection stringency to enrich the pool in high-affinity aptamers.[1]
-
Sequencing and Characterization: After the final round, the enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity of individual aptamers is then characterized using methods such as affinity chromatography.
SELEX workflow for this compound aptamer isolation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation: The aptamer solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound solution are made into the aptamer solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change associated with each injection. The initial injections result in a large heat change as most of the injected ligand binds to the aptamer. As the aptamer becomes saturated, subsequent injections produce smaller heat changes.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to the aptamer. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Workflow for ITC analysis of aptamer-ligand binding.
Fluorescence Polarization (FP) Assay for Binding Affinity Assessment
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is particularly useful for studying the binding of small molecules like this compound to larger molecules like aptamers.
Protocol:
-
Aptamer Labeling: The DNA aptamer is labeled with a fluorescent dye.
-
Reaction Setup: A constant concentration of the fluorescently labeled aptamer is incubated with varying concentrations of this compound.
-
Polarization Measurement: The sample is excited with plane-polarized light, and the polarization of the emitted fluorescence is measured. When the small, fluorescently labeled aptamer is unbound, it rotates rapidly in solution, leading to a low polarization value. Upon binding to this compound, the rotational motion of the complex is slower, resulting in a higher polarization value.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound. The data is then fitted to a binding curve to determine the dissociation constant (Kd).
Workflow for Fluorescence Polarization binding assay.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is used to investigate the secondary structure of chiral molecules like DNA aptamers and can detect conformational changes upon ligand binding.
Protocol:
-
Sample Preparation: Solutions of the DNA aptamer are prepared in a suitable buffer.
-
Baseline Measurement: A baseline CD spectrum of the buffer is recorded.
-
Aptamer Spectrum: The CD spectrum of the aptamer alone is measured.
-
Titration: this compound is titrated into the aptamer solution, and CD spectra are recorded after each addition.
-
Data Analysis: Changes in the CD spectrum, such as shifts in wavelength or changes in molar ellipticity, indicate a conformational change in the aptamer upon binding to this compound. This provides qualitative information about the binding event and the structural rearrangement of the aptamer.
Workflow for CD spectroscopy analysis of binding.
Conclusion
The selection of an appropriate aptamer is a critical step in the development of new diagnostic and therapeutic tools. The DNA aptamer "TamBA" has been shown to bind this compound with a dissociation constant in the micromolar range, as determined by affinity chromatography. However, fluorescence-based assays suggest the potential for much higher affinity detection under specific conditions. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers seeking to reproduce these findings or to develop novel aptamer-based applications targeting this compound. Further research to identify and characterize a wider range of this compound aptamers with varying affinities would be beneficial for the scientific community.
References
- 1. Microcalorimetrics studies of the thermodynamics and binding mechanism between this compound and aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro selection of DNA aptamers that bind this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the structure-switching aptamer-based fluorescence polarization assay for the sensitive tyrosinamide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Substrate Specificity: Evaluating L-Tyrosinamide in Enzymatic Assays
For researchers in enzymology and drug development, the selection of a suitable substrate is a critical decision that underpins the reliability and accuracy of enzymatic assays. This guide provides an objective comparison of L-Tyrosinamide and its derivatives with common alternatives, focusing on their application in assays for serine proteases like α-chymotrypsin. By presenting key experimental data and detailed protocols, this document serves as a practical resource for assay design and optimization.
This compound, an amino acid derivative, is often considered as a substrate for proteases that exhibit specificity towards aromatic residues, most notably α-chymotrypsin. Its structure mimics the C-terminus of a peptide chain following a tyrosine residue. However, its performance and specificity must be critically evaluated against other classes of synthetic substrates, particularly the more widely used ester derivatives.
Comparative Kinetic Data: Amides vs. Esters
The specificity and efficiency of an enzyme for a substrate are quantitatively described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). The ratio, kcat/Km, represents the catalytic efficiency of the enzyme and is the most effective measure for comparing substrate specificity.
Experimental data consistently demonstrates that serine proteases like α-chymotrypsin hydrolyze ester substrates far more efficiently than amide substrates. This is largely due to the chemical nature of the bond being cleaved; the amide bond is significantly more stable and thus more difficult to hydrolyze than the corresponding ester bond. The data presented below for various N-acetylated tyrosine and tryptophan derivatives clearly illustrates this difference.
| Substrate Class | Substrate Example | Enzyme | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Amide | Acetyl-L-Tyrosine-Glycine-Amide | α-Chymotrypsin | 2.3 x 10⁻² | 0.50 | 22 |
| Amide | N-Acetyl-L-Tryptophanamide | α-Chymotrypsin | 7.3 x 10⁻³ | 0.026 | ~3.6 |
| Ester | Acetyl-L-Tyrosine-Ethyl-Ester | α-Chymotrypsin | 7.0 x 10⁻⁴ | 193 | 280,000 |
| Ester | N-Acetyl-L-Tryptophan-Ethyl-Ester | α-Chymotrypsin | 9.7 x 10⁻⁵ | 27 | ~278,000 |
| Ester | N-Benzoyl-L-Tyrosine-Ethyl-Ester (BTEE) | α-Chymotrypsin | 2.8 x 10⁻⁴ | Value not specified | Value not specified |
Data compiled from multiple sources under similar conditions (pH ~7.9, 25°C). Note that Acetyl-L-Tyrosinamide is a close analog of the listed amide substrates, and its kinetic profile is expected to be comparable.[1]
As the table clearly shows, the catalytic efficiency (kcat/Km) for ester substrates is several orders of magnitude higher than for amide substrates.[1] This indicates that for routine activity assays of α-chymotrypsin, ester-based substrates like N-Acetyl-L-Tyrosine-Ethyl-Ester (ATEE) or N-Benzoyl-L-Tyrosine-Ethyl-Ester (BTEE) offer significantly higher sensitivity and reaction rates. While this compound can be a useful tool for specific mechanistic studies, it is a less specific and much slower substrate for general use.
Visualizing Enzyme Specificity
The disparity in catalytic efficiency can be visualized as a logical relationship between the enzyme's active site and the substrate's scissile bond. The enzyme exhibits a strong preference for the more labile ester bond.
Experimental Protocols
A generalized protocol for measuring α-chymotrypsin activity using a spectrophotometric assay is provided below. This method is based on the well-established protocol for the substrate N-Benzoyl-L-Tyrosine-Ethyl-Ester (BTEE), where hydrolysis leads to an increase in absorbance at 256 nm.[2][3]
Objective
To determine the rate of α-chymotrypsin-catalyzed hydrolysis of a synthetic substrate by monitoring the change in absorbance over time.
Materials
-
α-Chymotrypsin enzyme solution (e.g., 10-30 µg/mL in 1 mM HCl)
-
Substrate: N-Benzoyl-L-Tyrosine-Ethyl-Ester (BTEE)
-
Substrate Stock Solution: 1.18 mM BTEE in 50% (w/w) methanol/water
-
Reaction Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂
-
Spectrophotometer capable of reading at 256 nm
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder (25°C)
Procedure
-
Reagent Preparation : Prepare all solutions as described above. Equilibrate the reaction buffer and spectrophotometer to 25°C.
-
Assay Mixture Preparation : In a quartz cuvette, combine 1.5 mL of the reaction buffer and 1.4 mL of the BTEE substrate solution.
-
Temperature Equilibration : Mix the contents of the cuvette by inversion and place it in the spectrophotometer's thermostatted cell holder. Allow it to incubate for 4-5 minutes to reach thermal equilibrium.
-
Blank Measurement : Record the absorbance at 256 nm to establish a baseline or blank rate.
-
Initiate Reaction : Add 100 µL of the α-chymotrypsin enzyme solution to the cuvette. Immediately mix by inversion.
-
Kinetic Measurement : Start recording the absorbance at 256 nm continuously for 5 minutes. The rate of hydrolysis is measured as the increase in absorbance over time (ΔA₂₅₆/min).
-
Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Ensure the rate is linear for at least the first few minutes; if not, the enzyme concentration may need to be adjusted.
Note: When using this compound or other amide substrates, the detection method may need to be altered (e.g., using HPLC to measure product formation or a coupled assay), as the change in UV absorbance upon hydrolysis is often minimal.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical kinetic enzyme assay.
References
Safety Operating Guide
Proper Disposal of L-Tyrosinamide: A Comprehensive Guide for Laboratory Professionals
[Date]
This document provides essential safety and logistical information for the proper disposal of L-Tyrosinamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is an amino acid derivative that requires careful handling. While not classified as acutely toxic, it is recognized as an irritant. All personnel handling this compound waste should be familiar with its potential hazards.
Hazard Summary:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye damage or irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
Personal Protective Equipment (PPE):
Before handling this compound in any form, ensure the following PPE is worn:
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A dust mask (type N95 or P1) may be appropriate if dust formation is likely. |
Step-by-Step Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
Solid this compound Waste
This procedure applies to expired reagents, unused neat compounds, and material from spill clean-ups.
Methodology:
-
Containment: Carefully sweep or scoop the solid this compound into a designated hazardous waste container. Avoid creating dust. For spills, use an inert absorbent material like sand or vermiculite to contain the spill before sweeping.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date accumulation started.
-
Storage: Store the waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong oxidizers.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Contaminated Labware and Debris
This includes items such as weighing paper, spatulas, gloves, and empty containers.
Methodology:
-
Collection: Place all solid materials contaminated with this compound into a dedicated, clearly labeled hazardous waste bag or container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.
-
Disposal: The sealed bag or container of contaminated debris should be placed in the designated hazardous waste collection area for pickup by your EHS department or a licensed contractor.
Aqueous Solutions Containing this compound
Disposal of this compound solutions down the sanitary sewer is not recommended due to its hazard classifications.
Methodology:
-
Collection: Collect all aqueous solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: Label the container "Hazardous Waste: this compound Solution" and list all constituents, including solvents and approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal service.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling L-Tyrosinamide
Essential Safety and Handling Guide for L-Tyrosinamide
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Assessment
This compound is classified with several GHS hazard statements, indicating it can be harmful if swallowed, cause skin irritation, and lead to serious eye damage or irritation.[1] It may also cause respiratory irritation.[1] Therefore, a cautious approach to handling is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following equipment is required when handling this compound in both solid and solution forms.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Glasses | Goggles should provide a complete seal around the eyes. Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for splash protection. Gloves must be changed immediately upon any contact with the substance.[3] |
| Respiratory Protection | Use in a Ventilated Area | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2] Use only in a well-ventilated area and avoid breathing dust. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect the skin from accidental contact. |
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound and the related compound L-Tyrosine.
| Parameter | Value | Compound |
| GHS Hazard - Acute Toxicity, Oral | H302 (66.7% of notifications) | This compound |
| GHS Hazard - Skin Irritation | H315 (100% of notifications) | This compound |
| GHS Hazard - Serious Eye Damage | H318 (66.7% of notifications) | This compound |
| GHS Hazard - Eye Irritation | H319 (33.3% of notifications) | This compound |
| GHS Hazard - Respiratory Irritation | H335 (66.7% of notifications) | This compound |
| Solubility in DMF | 10 mg/ml | This compound |
| Solubility in DMSO | 10 mg/ml | This compound |
| Solubility in PBS (pH 7.2) | 10 mg/ml | This compound |
| Decomposition Temperature | 344°C (651.2°F) | L-Tyrosine |
| Solubility in Water | 0.453 g/L @ 25°C | L-Tyrosine |
Data for this compound sourced from PubChem and Cayman Chemical. Data for L-Tyrosine sourced from ScienceLab.com MSDS.
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial to minimize risk and environmental contamination.
Experimental Protocols
Protocol 1: Weighing Solid this compound
This protocol minimizes the risk of generating and inhaling dust.
-
Preparation: Ensure all necessary equipment, including a tared, sealable container, is placed within a certified chemical fume hood before handling the compound.
-
Handling: Carefully open the stock container inside the fume hood.
-
Transfer: Using a dedicated spatula, transfer the desired amount of the powder to the tared container.
-
Closure: Securely close the stock container and the tared container with the weighed compound.
-
Clean-up: Clean any residual powder from the spatula and the balance within the fume hood. Wash hands thoroughly after handling.
Protocol 2: Neutralization of Aqueous this compound Waste
For aqueous solutions not containing other hazardous materials, neutralization is required before sewer disposal.
-
Preparation: Work in a well-ventilated area and wear all required PPE, including safety goggles, a lab coat, and gloves.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the solution's pH.
-
Neutralization:
-
If the pH is below 5.5, slowly add a dilute basic solution (e.g., 1M sodium hydroxide) while stirring until the pH is within the neutral range (5.5 - 9.5).
-
If the pH is above 9.5, slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring until the pH is within the neutral range.
-
-
Disposal: Once the pH is stable within the acceptable range, the solution can be poured down the drain, followed by flushing with a large amount of water (at least 20 parts water).
Disposal Plan
Proper disposal is critical. Under no circumstances should hazardous waste be disposed of via sinks or regular trash without appropriate treatment.
-
Solid Waste: All solid this compound waste and contaminated disposable labware (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous Solutions: If the aqueous solution contains no other hazardous materials, follow the neutralization protocol above for sewer disposal.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated "Halogenated" or "Non-Halogenated" Organic Liquid Waste container, depending on the solvent used. Do not mix incompatible waste streams.
-
-
Empty Containers: Thoroughly empty all contents. Triple rinse the container with a suitable solvent, collecting the rinsate as chemical waste. After the label is defaced or removed, the rinsed container can be disposed of in the appropriate recycling or trash receptacle.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
